Bacopaside V
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H66O13/c1-20(2)14-21-16-50-41-18-40(19-51-41)22(33(41)39(21,7)48)8-9-26-37(5)12-11-27(36(3,4)25(37)10-13-38(26,40)6)53-34-31(47)32(23(43)17-49-34)54-35-30(46)29(45)28(44)24(15-42)52-35/h14,21-35,42-48H,8-13,15-19H2,1-7H3/t21-,22-,23+,24-,25+,26-,27+,28-,29+,30-,31-,32+,33+,34+,35+,37+,38-,39+,40+,41-/m1/s1 |
InChI Key |
RJDSARTZFIBDAR-HYXREVLBSA-N |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C |
Synonyms |
bacopaside V |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Bacopaside V: A Technical Guide to its Discovery and Isolation from Bacopa monnieri
For Immediate Release
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bacopaside V, a triterpenoid saponin from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the experimental protocols, quantitative data, and logical workflows involved in the study of this significant phytochemical.
Introduction
Bacopa monnieri, a staple in traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of saponins known as bacosides. Among these, this compound, a dammarane-type triterpenoid glycoside, represents a key constituent of interest for its potential pharmacological activities. This guide focuses on the seminal work that led to its identification and the methodologies required for its isolation.
General Extraction of Saponins from Bacopa monnieri
The initial step in isolating this compound involves a general extraction of saponins from the dried plant material. While various methods exist, a common and effective approach involves solvent extraction.
Experimental Protocol: General Saponin Extraction
-
Plant Material Preparation: Dried aerial parts of Bacopa monnieri are coarsely powdered to increase the surface area for solvent penetration.
-
Defatting (Optional but Recommended): The powdered material is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar constituents. This can be performed using a Soxhlet apparatus or through maceration.
-
Saponin Extraction: The defatted plant material is subsequently extracted with a polar solvent, typically methanol or ethanol, which is effective in solubilizing the saponin glycosides. This extraction can be carried out through various techniques:
-
Maceration: Soaking the plant material in the solvent for an extended period (e.g., 3 days) with occasional agitation.
-
Percolation: Passing the solvent through the plant material packed in a column.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.
-
-
Concentration: The resulting alcoholic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin-rich extract.
Isolation of this compound
The specific isolation of this compound from the crude saponin extract is a multi-step process involving chromatographic techniques to separate the complex mixture of bacosides. The discovery and isolation of this compound, along with Bacopasides III and IV, were first reported by Chakravarty et al. in 2003.
Experimental Protocol: Isolation of this compound
-
Initial Fractionation (Column Chromatography):
-
The crude methanolic extract is dissolved in a minimal volume of methanol and adsorbed onto silica gel.
-
This is then subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., chloroform-methanol mixtures).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar saponin profiles are pooled.
-
-
Purification of Saponin Mixture:
-
A specific fraction (0.4 g) containing a mixture of bacopasaponins is further purified.
-
-
Final Separation (Preparative HPLC):
-
The semi-purified fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final isolation of individual saponins.
-
This step yields pure this compound (25 mg), along with Bacopaside III (41 mg) and Bacopaside IV (62 mg)[1].
-
Experimental Workflow for this compound Isolation
Structure Elucidation and Data
The structure of this compound was elucidated as 3-O-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl pseudojujubogenin, primarily through extensive 2D NMR and other spectral analyses.
Table 1: Quantitative Yield of this compound
| Starting Material | Yield of this compound | Reference |
| Semi-pure Saponin Fraction (0.4 g) | 25 mg | [1] |
Table 2: 13C NMR Spectral Data of this compound (in Pyridine-d5)
| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |
| 1 | 38.7 | 21 | 21.8 |
| 2 | 26.8 | 22 | 37.1 |
| 3 | 88.6 | 23 | 28.6 |
| 4 | 39.8 | 24 | 124.2 |
| 5 | 56.2 | 25 | 132.9 |
| 6 | 18.3 | 26 | 26.1 |
| 7 | 36.1 | 27 | 18.5 |
| 8 | 37.6 | 28 | 28.0 |
| 9 | 53.0 | 29 | 16.8 |
| 10 | 37.3 | 30 | 65.9 |
| 11 | 21.8 | 3-O-Ara(p) | |
| 12 | 28.6 | 1' | 107.4 |
| 13 | 37.1 | 2' | 71.9 |
| 14 | 53.0 | 3' | 84.2 |
| 15 | 37.1 | 4' | 69.3 |
| 16 | 21.8 | 5' | 67.0 |
| 17 | 53.0 | Ara(p)-O-Glc | |
| 18 | 18.3 | 1'' | 105.9 |
| 19 | 16.8 | 2'' | 75.3 |
| 20 | 88.6 | 3'' | 78.2 |
| 4'' | 71.8 | ||
| 5'' | 78.2 | ||
| 6'' | 62.9 |
Table 3: 1H NMR Spectral Data of this compound (in Pyridine-d5)
| Proton No. | Chemical Shift (δ, mult., J in Hz) | Proton No. | Chemical Shift (δ, mult., J in Hz) |
| H-3 | 4.12 (dd, 10.5, 5.0) | H-24 | 5.20 (br s) |
| H-18 | 1.05 (s) | H-26 | 1.68 (s) |
| H-19 | 0.92 (s) | H-27 | 1.62 (s) |
| H-21 | 1.02 (d, 6.5) | H-28 | 0.98 (s) |
| H-29 | 0.85 (s) | ||
| Sugars | Ara(p)-O-Glc | ||
| H-1' | 4.95 (d, 6.5) | H-1'' | 5.15 (d, 7.5) |
| H-2' | 4.52 (dd, 8.5, 6.5) | H-2'' | 4.05 (m) |
| H-3' | 4.35 (dd, 8.5, 3.0) | H-3'' | 4.25 (m) |
| H-4' | 4.45 (br s) | H-4'' | 4.22 (m) |
| H-5'a | 4.28 (dd, 11.5, 2.0) | H-5'' | 3.95 (m) |
| H-5'b | 3.82 (dd, 11.5, 4.5) | H-6''a | 4.55 (dd, 11.5, 2.0) |
| H-6''b | 4.38 (dd, 11.5, 5.0) |
Plausible Signaling Pathways
While the specific signaling pathways modulated exclusively by this compound are still under investigation, the neuropharmacological effects of Bacopa monnieri's triterpenoid saponins are known to involve several key mechanisms. These include the modulation of neurotransmitter systems and the activation of pathways crucial for synaptic plasticity and memory formation.
Plausible Neuroprotective Signaling Pathway of Bacopa monnieri Saponins
References
Biological Activity Screening of Bacopaside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside V, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of an herb with a long history of use in traditional medicine for cognitive enhancement, this compound is a subject of ongoing research to elucidate its specific biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its neuroprotective, anti-inflammatory, and anticancer activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has been a staple in Ayurvedic medicine for centuries, revered for its memory-enhancing and intellect-promoting properties. The primary bioactive constituents responsible for these effects are believed to be a class of triterpenoid saponins known as bacosides. Among these, this compound is a significant component of what is known as Bacoside B. While much of the research has focused on crude extracts of Bacopa monnieri or mixtures of bacosides like Bacoside A, there is a growing need to understand the individual contributions of each saponin. This guide focuses specifically on the biological activity screening of this compound, providing a consolidated resource for its known effects and the methodologies to investigate them.
Biological Activities of this compound
The biological activities of this compound are primarily inferred from studies on Bacopa monnieri extracts and mixtures of bacosides. Direct quantitative data on isolated this compound is limited in the current scientific literature. However, comparative studies of different bacosides provide some insight into its potential efficacy.
Anticancer Activity
Table 1: Cytotoxicity of Related Bacosides against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Bacopaside I | MDA-MB-231 (Breast) | 99 | [1] |
| T47D (Breast) | 89 | [1] | |
| MCF7 (Breast) | 83 | [1] | |
| BT-474 (Breast) | 59 | [1] | |
| Bacopaside II | MDA-MB-231 (Breast) | 18 | [1] |
| T47D (Breast) | 29 | [1] | |
| MCF7 (Breast) | 19 | [1] | |
| BT-474 (Breast) | 16 | [1] | |
| Bacopa monnieri Ethanolic Extract | MCF-7 (Breast) | 72.0 µg/mL | [2] |
| MDA-MB-231 (Breast) | 75.0 µg/mL | [2] | |
| Bacopa monnieri DCM Fraction | MCF-7 (Breast) | 57.0 µg/mL | [2] |
| MDA-MB-231 (Breast) | 42.0 µg/mL | [2] |
Note: Data for this compound is not available. The data for related compounds are provided for comparative purposes.
Neuroprotective Effects
The neuroprotective effects of Bacopa monnieri are well-documented and are largely attributed to its bacoside content. These effects are thought to be mediated through antioxidant mechanisms, modulation of neurotransmitter systems, and prevention of amyloid-β aggregation, a hallmark of Alzheimer's disease. While specific quantitative data for this compound's neuroprotective activity is scarce, the general neuroprotective properties of bacosides are well-established.
Anti-inflammatory Effects
Bacopa monnieri extracts have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is linked to the inhibition of the NF-κB signaling pathway. It is likely that this compound contributes to this overall anti-inflammatory effect, although its specific potency has not been quantified.
Experimental Protocols
This section provides detailed methodologies for key experiments used to screen the biological activity of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol for TNF-α and IL-6:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples.
Signaling Pathways and Visualizations
The biological effects of bacosides are mediated through the modulation of various intracellular signaling pathways. While the specific interactions of this compound are still under investigation, the following pathways are known to be affected by Bacopa monnieri extracts and its other constituents.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of a natural compound like this compound.
Caption: General workflow for screening the biological activity of this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process in development and disease. The PI3K/Akt pathway is a key regulator of cell survival and its inhibition can lead to apoptosis.
Caption: Postulated role of this compound in the PI3K/Akt-mediated apoptosis pathway.
NF-κB Anti-inflammatory Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. Its inhibition leads to a reduction in the expression of pro-inflammatory genes.
References
Bacopaside V: A Deep Dive into its Traditional Ayurvedic Roots and Modern Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V, a key triterpenoid saponin isolated from the revered Ayurvedic herb Bacopa monnieri (Brahmi), stands at the intersection of ancient medicinal wisdom and modern pharmacological exploration. Traditionally, Bacopa monnieri has been utilized for centuries in Ayurvedic medicine as a Medhya Rasayana, a class of herbs known to enhance memory, intellect, and overall cognitive function.[1] This ancient knowledge has spurred contemporary scientific inquiry into the specific bioactive constituents of the plant, with this compound emerging as a compound of significant interest for its potential neuroprotective, cognitive-enhancing, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development endeavors.
Traditional Ayurvedic Perspective
In the holistic system of Ayurveda, Bacopa monnieri, and by extension its constituents like this compound, is classified as a "brain tonic." It is traditionally used to treat a range of neurological and cognitive conditions, including memory impairment, anxiety, and epilepsy.[2][3] The herb is believed to act by balancing the three doshas (Vata, Pitta, and Kapha), the fundamental energies that govern physiological and psychological processes in the body. Its primary recognized effect is on the Majja Dhatu (nervous tissue), where it is thought to enhance the power of acquisition (Dhi), retention (Dhriti), and recall (Smriti). While traditional texts do not mention specific compounds, the therapeutic actions described for Brahmi are now being scientifically attributed to its rich profile of bacosides, including this compound.
Physicochemical Properties
This compound is a dammarane-type triterpenoid glycoside. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₆O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 766.96 g/mol | --INVALID-LINK-- |
| Class | Triterpenoid Saponin | [4][5] |
| Plant Source | Bacopa monnieri (L.) Wettst. | [4][5] |
| Appearance | White to off-white powder | Commercially available data |
Pharmacological Activities and Mechanism of Action
While research specifically isolating the effects of this compound is still emerging, studies on Bacopa monnieri extracts and its major saponin fractions provide significant insights into its potential pharmacological activities. This compound is a constituent of the Bacoside B fraction of the plant.[6]
Neuroprotection
The neuroprotective effects of Bacopa monnieri and its bacosides are well-documented.[6][7][8][9] These compounds are believed to protect neurons from damage induced by oxidative stress and neurotoxins. While direct quantitative data for this compound is limited, studies on related bacosides like Bacopaside I have shown significant neuroprotective effects in animal models of cerebral ischemia.[7] The proposed mechanisms include the modulation of signaling pathways involved in neuronal survival and the reduction of apoptosis.
A plausible neuroprotective signaling pathway for bacosides is illustrated below:
Caption: Proposed neuroprotective mechanism of this compound.
Cognitive Enhancement
The traditional use of Bacopa monnieri as a memory enhancer is supported by numerous preclinical and clinical studies.[10][11][12][13][14] The cognitive-enhancing effects are largely attributed to the bacosides, which are thought to improve synaptic function, neurotransmission, and cerebral blood flow. While specific studies on this compound are scarce, its presence in bioactive fractions suggests a contribution to the overall nootropic effects of the plant.
An experimental workflow for assessing cognitive enhancement in an animal model is depicted below:
Caption: Workflow for a cognitive enhancement study.
Antioxidant Activity
Anti-inflammatory Effects
Chronic inflammation is implicated in the pathogenesis of many neurodegenerative diseases. Bacopa monnieri extracts have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB.[15][16][17][18] The contribution of this compound to this activity is an area for further investigation.
A simplified representation of the NF-κB signaling pathway and the potential point of intervention for this compound is shown below:
Caption: Potential anti-inflammatory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound
A general protocol for the isolation of bacosides from Bacopa monnieri involves solvent extraction followed by chromatographic separation.[1][2][3][4]
Protocol:
-
Extraction: The dried and powdered aerial parts of Bacopa monnieri are extracted with a suitable solvent, typically methanol or ethanol, using maceration or soxhlet extraction.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield different fractions. The saponin-rich fraction is usually found in the n-butanol fraction.
-
Column Chromatography: The saponin-rich fraction is subjected to column chromatography on silica gel or a reversed-phase C18 column.
-
Elution: A gradient elution system, for example, a mixture of chloroform and methanol or acetonitrile and water, is used to separate the individual bacosides.
-
Identification and Quantification: The collected fractions are analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound by comparing with a reference standard.
In Vitro Antioxidant Activity - DPPH Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: A series of dilutions of this compound are prepared in methanol.
-
Reaction: A fixed volume of the DPPH solution is added to each dilution of the sample and the mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation: A standard curve using sodium nitrite is prepared to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Quantitative Data Summary
Currently, there is a paucity of published quantitative data specifically for isolated this compound. Most studies report data for the entire Bacopa monnieri extract or for more abundant bacosides. The table below is intended to be populated as more specific data becomes available.
| Pharmacological Activity | Assay | Test System | IC50 / Effective Concentration | Reference |
| Antioxidant | DPPH | In vitro | - | - |
| Antioxidant | ORAC | In vitro | - | - |
| Anti-inflammatory | NO Inhibition | RAW 264.7 cells | - | - |
| Neuroprotection | - | - | - | - |
| Cognitive Enhancement | Morris Water Maze | Animal Model | - | - |
Conclusion and Future Directions
This compound, as a key constituent of the traditionally revered nootropic herb Bacopa monnieri, holds considerable promise for the development of novel therapeutics for neurological and cognitive disorders. While the existing body of research on the whole plant extract and its major saponin fractions provides a strong foundation, there is a clear and urgent need for more focused research on isolated this compound. Future studies should aim to:
-
Elucidate the specific mechanisms of action of purified this compound in neuroprotection, cognitive enhancement, and anti-inflammation.
-
Generate robust quantitative data, including IC50 and EC50 values, from a range of in vitro and in vivo models.
-
Conduct pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Explore its potential synergistic or additive effects with other bacosides and phytochemicals present in Bacopa monnieri.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound, translating ancient Ayurvedic wisdom into evidence-based modern medicine.
References
- 1. jees.in [jees.in]
- 2. Bacopaside N1 biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. duocphamtim.vn [duocphamtim.vn]
- 9. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacopa monnieri Extract as Augmentation Therapy to Enhance Memory, Learning, and Cognitive Function [jscimedcentral.com]
- 12. Elucidation of Molecular Mechanism(s) of Cognition Enhancing Activity of Bacomind®: A Standardized Extract of Bacopa Monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcog.com [phcog.com]
- 15. researchgate.net [researchgate.net]
- 16. Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 18. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bacopaside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic or brain tonic.[1][2] As a member of the bacoside family of compounds, this compound is a component of what is collectively known as Bacoside B.[3] While research on specific isolated bacopasides is ongoing, much of the current understanding of the pharmacological activity of individual components is inferred from studies on Bacopa monnieri extracts and more extensively studied bacosides, such as Bacoside A, Bacopaside I, and Bacopaside II. This guide provides a comprehensive overview of the known and inferred pharmacological profile of this compound, with a focus on its neuroprotective, anti-inflammatory, and anti-cancer properties.
Pharmacological Activities
The primary pharmacological activities attributed to this compound, largely based on studies of Bacopa monnieri extracts and related compounds, are summarized below. It is important to note the general lack of specific quantitative data for isolated this compound.
| Pharmacological Activity | Summary of Findings | Quantitative Data (for related compounds or extracts) | Citations |
| Neuroprotective Effects | Bacopa monnieri extracts and its constituents have demonstrated neuroprotective effects by scavenging free radicals, reducing oxidative stress, and modulating neurotransmitter systems. These actions are believed to contribute to the cognitive-enhancing and memory-improving properties of the plant. Bacosides are known to repair damaged neurons and restore synaptic activity. | While specific IC50 values for this compound are not available, studies on related compounds and extracts demonstrate potent antioxidant and neuroprotective activities. For instance, Bacoside A has been shown to protect brain cells from cigarette smoke-induced oxidative stress. | [4][5][6] |
| Anti-inflammatory Activity | Extracts of Bacopa monnieri have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This is thought to be a key mechanism underlying its neuroprotective effects and potential therapeutic applications in inflammatory conditions. | Studies on Bacopa monnieri extracts have demonstrated inhibition of COX-2 and other inflammatory mediators. Specific quantitative data for this compound is not currently available. | [7][8][9] |
| Anti-cancer Activity | Emerging research suggests that bacosides, including those within the Bacoside B mixture, may have anti-cancer potential. Studies on other bacosides have shown inhibition of cancer cell growth, induction of apoptosis, and prevention of cell migration. | IC50 values for other bacosides have been reported. For example, a combination of Bacopaside I and II showed synergistic effects in inhibiting the growth of MDA-MB-231 breast cancer cells, with an IC50 of 13 µM for Bacopaside I in the presence of 2.5 µM Bacopaside II. | [10][11][12] |
Experimental Protocols
Detailed experimental protocols for the evaluation of the pharmacological activities of this compound can be adapted from established methods used for Bacopa monnieri extracts and other bacosides.
Neuroprotective Activity Assay
A common method to assess neuroprotection is to measure cell viability in the presence of a neurotoxin.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Method:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a known neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After an incubation period, assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to control (untreated) cells.
-
Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Method:
-
Culture RAW 264.7 cells in a suitable medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A decrease in nitrite concentration in the presence of this compound indicates its anti-inflammatory activity.
-
Anti-cancer Activity Assay (Cytotoxicity)
The cytotoxic effects of this compound on cancer cells can be determined using the MTT assay.
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).
-
Method:
-
Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Measure the absorbance of the solution at approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[10][11]
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known activities of Bacopa monnieri extracts and related saponins, several key pathways are likely involved.
Inferred Neuroprotective Signaling Pathway
The neuroprotective effects of bacosides are thought to be mediated through the enhancement of antioxidant defense mechanisms and the modulation of synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Bacopa monnieri and Bacoside A Against Dopamine Receptor Dysfunction in the Cerebral Cortex of Neonatal Hypoglycaemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of Bacopaside V with neuronal receptors
An In-Depth Technical Guide to the In Silico Docking of Bacopaside V with Neuronal Receptors
Abstract
This compound, a triterpenoid saponin from the medicinal herb Bacopa monnieri, is one of the several bioactive compounds believed to contribute to the plant's nootropic and neuroprotective properties. Understanding the molecular interactions between this compound and neuronal receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics for neurological disorders. In silico molecular docking provides a powerful computational approach to predict the binding affinities and interaction patterns of ligands with their target proteins. This technical guide offers a comprehensive overview of the methodologies involved in conducting docking studies of this compound with key neuronal receptors, presents available quantitative data for related compounds, and visualizes the associated experimental workflows and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and computational drug design.
Introduction
Bacopa monnieri has a long history of use in Ayurvedic medicine as a memory enhancer and neural tonic.[1] Its therapeutic effects are largely attributed to a class of compounds known as bacosides.[2] The molecular basis of these effects is thought to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, cholinergic, and GABAergic systems.[1] this compound is a constituent of Bacoside B, one of the major saponin mixtures found in the plant.[3]
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex.[] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into ligand-receptor interactions at an atomic level.[5] This guide details the process for studying the interaction of this compound with critical neuronal receptors implicated in cognitive function and neurological health.
Data Presentation: Docking Studies of Bacopa monnieri Saponins
While direct in silico docking studies focusing specifically on this compound with a wide range of neuronal receptors are limited in publicly available literature, studies on closely related bacosides and their derivatives provide valuable insights. The data from these studies are summarized below. It is important to note that the glycosidic chains on bacosides can significantly impact their binding properties; therefore, these results should be considered preliminary proxies for the potential activity of this compound.[6]
Table 1: Summary of In Silico and In Vitro Binding Data for Bacopa monnieri Compounds with Neuronal Receptors
| Compound | Target Receptor | Method | Binding Affinity / Inhibition Constant (Ki) | Reference |
| Ebelin lactone | Muscarinic M1 | In vitro | 0.45 µM | [6][7] |
| Ebelin lactone | Serotonin 5-HT2A | In vitro | 4.21 µM | [6][7] |
| Bacoside A | Dopamine D1 | In vitro | 9.06 µM | [6][7] |
| Bacopaside X | Dopamine D1 | In vitro | 9.06 µM | [6][7] |
| Bacopaside I | Pregnane X Receptor (PXR) | In silico | Considerable interaction noted | [2] |
Note: Ebelin lactone is a derivative of the aglycone (non-sugar part) of bacosides, formed after the removal of sugar moieties. In silico studies have suggested that these aglycones and their derivatives may have better blood-brain barrier penetration and binding affinity than the parent glycosylated bacosides.[6]
Table 2: Selected Neuronal Receptors and their PDB IDs for Docking Studies
| Receptor Target | PDB ID(s) | Organism |
| Dopamine D2 Receptor | 6CM4, 7DFP, 6VMS | Homo sapiens |
| Serotonin 5-HT2A Receptor | 6A93, 7WC5 | Homo sapiens |
| Muscarinic M1 Receptor | 5CXV, 6WJC | Homo sapiens |
| GABA-A Receptor | 6DW1, 8SI9, 8DD3 | Homo sapiens |
| NMDA Receptor | 4PE5, 7EU7 | Homo sapiens, Rattus norvegicus |
Experimental Protocols: In Silico Molecular Docking
The following protocol outlines a generalized workflow for conducting molecular docking studies of this compound against a selected neuronal receptor. This process is broadly applicable and can be adapted for various software suites like AutoDock, Schrödinger's Glide, or GOLD.[8]
Step 1: Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be downloaded from chemical databases such as PubChem (CID: 11072737) in SDF or MOL2 format.
-
Energy Minimization: The ligand's structure is optimized to its lowest energy conformation using a force field (e.g., MMFF94). This step is crucial for ensuring a realistic molecular geometry.
-
Charge Assignment: Appropriate partial atomic charges are assigned to the ligand atoms (e.g., Gasteiger charges).
-
Define Rotatable Bonds: The rotatable bonds within the this compound molecule are defined to allow for conformational flexibility during the docking process.
Step 2: Receptor Preparation
-
Obtain Receptor Structure: The 3D crystal structure of the target neuronal receptor is obtained from the Protein Data Bank (PDB). Refer to Table 2 for relevant PDB IDs.
-
Pre-processing: The receptor structure is prepared by:
-
Removing all non-essential water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.
-
Adding polar hydrogen atoms, as they are critical for forming hydrogen bonds.
-
Assigning partial atomic charges (e.g., Kollman charges).
-
-
Active Site Identification: The binding site (or "active site") of the receptor is identified. This can be determined from the location of a co-crystallized ligand in the experimental structure or predicted using pocket-finding algorithms.
Step 3: Molecular Docking Simulation
-
Grid Generation: A 3D grid box is generated around the identified active site of the receptor. This grid defines the search space for the ligand and pre-calculates the potential energy of interaction for different atom types.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the receptor's active site. The algorithm systematically searches for the binding pose with the most favorable free energy of binding.
-
Execution: The docking simulation is run, typically generating multiple possible binding poses (e.g., 10-100 poses) ranked by their docking scores.
Step 4: Analysis of Results
-
Binding Affinity: The primary quantitative output is the estimated free energy of binding (ΔG), usually reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.
-
Pose Analysis: The top-ranked binding poses are visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Interaction Analysis: The specific non-covalent interactions between this compound and the receptor's amino acid residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for in silico molecular docking.
Signaling Pathways
The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[] Its activation leads to the inhibition of adenylyl cyclase, which has widespread downstream effects on neuronal excitability and signaling.[10]
Caption: Simplified D2 receptor signaling cascade.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[11] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating the primary inhibitory neurotransmission in the brain.[11]
Caption: GABA-A receptor ion channel mechanism.
Conclusion and Future Directions
This guide provides a foundational framework for conducting and interpreting in silico docking studies of this compound with neuronal receptors. The detailed protocols and workflow diagrams offer a practical roadmap for researchers, while the summarized data for related compounds highlight key receptor targets for future investigation. The signaling pathway diagrams place these molecular interactions within a broader neurobiological context.
Significant gaps in the literature remain, particularly the lack of specific binding data for this compound. Future research should prioritize systematic docking and molecular dynamics simulations of this compound against a comprehensive panel of neuronal receptors, including serotonin, dopamine, muscarinic, GABA, and NMDA subtypes. These computational predictions must be validated through in vitro binding assays (e.g., radioligand binding) and functional assays to confirm the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Such integrated studies will be instrumental in fully characterizing the neuropharmacological profile of this compound and unlocking the therapeutic potential of Bacopa monnieri.
References
- 1. rcsb.org [rcsb.org]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 6. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
Bacopaside V: A Bioactive Triterpenoid Glycoside with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bacopaside V, a triterpenoid glycoside isolated from the medicinal plant Bacopa monnieri, has emerged as a compound of significant interest in the scientific community. As a constituent of Bacoside B, it contributes to the well-documented nootropic and neuroprotective properties of Bacopa monnieri extracts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Ayurvedic medicine as a memory enhancer and nerve tonic.[1] Modern scientific investigation has identified a class of triterpenoid saponins, collectively known as bacosides, as the primary bioactive constituents responsible for these effects. This compound is a notable member of this family, contributing to the neuropharmacological, anti-inflammatory, and anticancer properties attributed to Bacopa monnieri extracts.[2][3] This guide will delve into the technical details of this compound, providing a foundation for further research and development.
Chemical and Physical Properties
This compound is a dammarane-type triterpenoid glycoside.[2] Its chemical structure is characterized by a complex aglycone moiety linked to sugar residues.
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [4] |
| Molecular Weight | 767.0 g/mol | [4] |
| CAS Number | 620592-16-7 | [4] |
| Plant Source | Bacopa monnieri (L.) Wettst. | [1] |
Biological Activities and Mechanisms of Action
This compound, often studied as part of bacoside mixtures, exhibits a range of biological activities. The primary areas of investigation include its neuroprotective, anti-inflammatory, and anticancer effects.
Neuroprotective Effects
The neuroprotective properties of bacosides, including this compound, are the most extensively studied. The proposed mechanisms of action are multifaceted and involve the modulation of various signaling pathways.
-
Antioxidant Activity: Bacosides have been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This action helps to mitigate oxidative stress, a key contributor to neurodegenerative diseases.[5][6]
-
Modulation of Cholinergic System: Evidence suggests that bacosides can influence the cholinergic system by potentially inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Increased acetylcholine levels are associated with improved cognitive function.[1]
-
Neuroinflammation Inhibition: Bacosides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain, thereby reducing neuroinflammation.[7]
Anti-inflammatory Effects
The anti-inflammatory properties of bacosides extend beyond the central nervous system. They have been shown to inhibit key inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Bacosides can reduce the production of TNF-α and IL-6 in peripheral tissues, suggesting a systemic anti-inflammatory effect.[7]
-
Modulation of Inflammatory Pathways: The anti-inflammatory effects are likely mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Anticancer Effects
Preliminary research indicates that bacosides may possess anticancer properties.
-
Induction of Apoptosis: Bacosides have been observed to induce apoptosis (programmed cell death) in various cancer cell lines. This is a crucial mechanism for eliminating cancerous cells.[8]
-
Cell Cycle Arrest: Some studies suggest that bacosides can arrest the cell cycle in cancer cells, preventing their proliferation.[8]
Quantitative Data
While specific quantitative data for this compound is limited in the available literature, data for closely related bacosides provide valuable insights into the potential potency of this class of compounds. The following tables summarize representative data for other bacosides.
Table 1: In Vitro Cytotoxicity of Bacosides in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Bacopaside I | MDA-MB-231 (Breast Cancer) | MTS Assay | 99 µM | [9] |
| Bacopaside I | T47D (Breast Cancer) | MTS Assay | 89 µM | [9] |
| Bacopaside I | MCF7 (Breast Cancer) | MTS Assay | 83 µM | [9] |
| Bacopaside I | BT-474 (Breast Cancer) | MTS Assay | 59 µM | [9] |
| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | ~20 µM | [8] |
| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |
| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |
| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | ~15 µM | [8] |
Table 2: Acetylcholinesterase Inhibition by Bacopa monnieri Phytocompounds
| Compound | Assay | IC50 | Reference |
| Bacopaside X | Biochemical Assay | 12.78 µM | [10] |
| Apigenin | Biochemical Assay | 13.83 µM | [10] |
| Quercetin | Biochemical Assay | 12.73 µM | [10] |
| Wogonin | Biochemical Assay | 15.48 µM | [10] |
| Donepezil (Positive Control) | Biochemical Assay | 0.0204 µM | [10] |
Table 3: Pharmacokinetic Parameters of Bacopaside I in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | Low | [11] |
| Excretion (unchanged in urine) | 0.05 ± 0.07% of dose | [11] |
| Excretion (unchanged in feces) | 2.73% of dose | [11] |
Note: The limited bioavailability of some bacosides is a critical consideration for drug development, and formulation strategies may be required to enhance their absorption.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of bacosides.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100. The IC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.[11]
Annexin V-FITC Apoptosis Assay
Objective: To detect and quantify apoptosis in a cell population.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1][5]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To measure the inhibitory effect of a compound on AChE activity.
Principle: This colorimetric method measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution (1 U/mL).
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
DTNB Addition: Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Reaction Termination: After a 1-minute incubation with shaking, add 20 µL of 5% SDS to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
Calculation: The percent inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined from a dose-response curve.[12]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Principle: Carrageenan, when injected into the sub-plantar region of a rodent's paw, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: this compound's antioxidant mechanism.
Caption: this compound-mediated apoptosis.
Caption: Inhibition of NF-κB pathway by this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
This compound, as a key bioactive constituent of Bacopa monnieri, holds considerable promise for the development of novel therapeutics, particularly in the areas of neuroprotection and oncology. While the existing research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Specifically, future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable more focused preclinical and clinical investigations.
-
Pharmacokinetic and Bioavailability Studies: Detailed pharmacokinetic profiling of pure this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to develop strategies to enhance its bioavailability.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for various therapeutic indications.
The information presented in this technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Continued investigation into this promising natural compound may lead to the development of new and effective treatments for a range of debilitating diseases.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measurement of antioxidant enzyme activities [bio-protocol.org]
- 11. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. inotiv.com [inotiv.com]
- 14. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Bacopa monnieri Saponins on Central Nervous System Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Research on the specific effects of isolated Bacopaside V on central nervous system (CNS) signaling pathways is limited. This document provides a comprehensive overview of the neuropharmacological effects of the broader class of triterpenoid saponins (bacosides) from Bacopa monnieri, including total extracts, Bacoside A, and Bacopaside I, as the best available proxy for understanding the potential mechanisms of its individual components.
Introduction
Bacopa monnieri (L.) Wettst., a staple of traditional Ayurvedic medicine, is renowned for its nootropic and neuroprotective properties.[1][2] The primary bioactive constituents responsible for these effects are a class of dammarane-type triterpenoid saponins known as bacosides .[1][3] This family of compounds includes numerous analogues, such as Bacoside A, Bacopaside I, and Bacopaside II.[1][4]
This compound is identified as a component of the Bacoside B fraction, alongside Bacopaside IV and others.[4][5] While the neuropharmacological actions of standardized Bacopa monnieri extracts (BME) and major isolates like Bacoside A have been extensively studied, data on purified this compound remains scarce. This guide synthesizes the existing evidence on the most-studied bacosides to provide a robust framework for understanding their collective impact on CNS signaling.
The mechanisms of action are multifaceted, involving the modulation of neurotransmitter systems, enhancement of antioxidant and anti-inflammatory responses, and promotion of synaptic plasticity.[1][6] These saponins are nonpolar glycosides capable of crossing the blood-brain barrier, allowing them to directly interact with neural pathways.[7][8]
Data Presentation: Quantitative Effects of Bacosides on CNS Targets
The following tables summarize key quantitative findings from preclinical studies, illustrating the impact of Bacopa monnieri extracts and their purified saponins on various signaling molecules and markers of neuronal health.
Table 1: Effects on Neurotransmitters and Receptors
| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Bacoside A | In silico & in vitro | Dopamine D1 Receptor | Ki = 12.14 µM | Binding affinity | [9] |
| Bacopaside X | In silico & in vitro | Dopamine D1 Receptor | Ki = 9.06 µM | Binding affinity | [9] |
| Ebelin Lactone (Bacoside A derivative) | In silico & in vitro | Muscarinic M1 Receptor | Ki = 0.45 µM | High binding affinity | [3][9] |
| Ebelin Lactone (Bacoside A derivative) | In silico & in vitro | Serotonin 5-HT2A Receptor | Ki = 4.21 µM | Binding affinity | [3][9] |
| B. monnieri Extract (31% bacosides) | Rat (in vivo) | Serotonin (5-HT) Levels | 40 mg/kg for 15 days | ~2-fold increase in hippocampus |[1] |
Table 2: Effects on Antioxidant and Inflammatory Pathways
| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Bacopaside I | Rat Cerebral Ischemia (in vivo) | Malondialdehyde (MDA) | 3-30 mg/kg | Markedly inhibited increase | [1][3] |
| Bacopaside I | Rat Cerebral Ischemia (in vivo) | SOD, CAT, GPx | 3-30 mg/kg | Significantly improved activity | [1][3] |
| Bacoside A | Cigarette Smoke-Exposed Rats (in vivo) | Lipid Peroxidation | 10 mg/kg | Inhibited | [1] |
| Bacoside A | N9 Microglial Cells (in vitro) | TNF-α & IL-6 Release | Not specified | Significantly inhibited release | [5] |
| B. monnieri Extract | Healthy Elderly Subjects (in vivo) | NF-κB (p65) Phosphorylation | 320 mg/day for 3 months | Significantly decreased (P = 0.030) |[10] |
Table 3: Effects on Synaptic Plasticity and Apoptosis
| Compound/Extract | Model System | Target | Dosage/Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| B. monnieri Extract | Healthy Elderly Subjects (in vivo) | CREB Phosphorylation | 320 mg/day for 3 months | Significantly increased (P = 0.028) | [10] |
| Bacopaside I | APP/PS1 Mice (in vivo) | Plaque Load | 15-50 mg/kg | Significantly reduced | [11] |
| B. monnieri Extract | MPTP-induced Parkinson's Mice (in vivo) | Bcl-2 Expression | 40 mg/kg for 30 days | Increased | [5] |
| Bacopaside I | In vitro | Phospho-Akt (p-Akt) | Not specified | Restored levels |[3] |
Core Signaling Pathways Modulated by Bacopa monnieri Saponins
Antioxidant and Neuroprotective Pathways
Bacosides exert potent neuroprotective effects primarily by mitigating oxidative stress.[1][3] This is achieved by enhancing the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[1][3] By scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, bacosides maintain cell membrane integrity and prevent oxidative damage to neurons.[1][12]
References
- 1. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]
- 10. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neuropharmacological Effects of Bacopaside V
A comprehensive exploration of a key saponin from Bacopa monnieri, its anticipated neuroprotective mechanisms, and the broader context of its role in cognitive enhancement.
Disclaimer: Scientific literature extensively documents the neuropharmacological properties of Bacopa monnieri extracts and its primary saponin constituents, collectively known as bacosides. However, research focusing specifically on the isolated effects of Bacopaside V is limited. This guide synthesizes the available information on this compound and extrapolates its potential neuropharmacological effects based on the well-established activities of closely related bacosides and the overall profile of Bacopa monnieri.
Introduction to this compound
This compound is a triterpenoid saponin and a key bioactive constituent of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties.[1][2] As a member of the bacoside family, this compound is structurally related to other dammarane-type triterpenoid saponins that are considered responsible for the herb's nootropic effects.[1][3] While often studied as part of a complex mixture of bacosides, particularly within "Bacoside A" and "Bacoside B", understanding the individual contribution of compounds like this compound is crucial for targeted drug development.[2][4]
Chemical Structure: this compound is chemically identified as 3-O-α-l-arabinofuranosyl-(1→2)-[6-O-sulfonyl-β-d-glucopyranosyl-(1→3)]-α-l-arabinopyranoside, 3-O-ß-d-glucopyranosyl-(1→3)-α-l-arabinofuranosyl.[5]
Anticipated Neuropharmacological Effects
Based on the extensive research on Bacopa monnieri extracts and other prominent bacosides, this compound is anticipated to exert its neuropharmacological effects through several key mechanisms:
-
Antioxidant Activity: Bacosides are known to possess potent antioxidant properties, protecting the brain from oxidative damage, a key factor in age-related cognitive decline and neurodegenerative diseases.[2][5] This is achieved through the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.[2][5]
-
Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathogenesis of various neurological disorders. Bacosides have been shown to modulate inflammatory pathways in the brain, potentially by inhibiting the release of pro-inflammatory cytokines from microglial cells.[6][7]
-
Modulation of Neurotransmitter Systems: The cognitive-enhancing effects of Bacopa monnieri are attributed to its influence on key neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems.[8] Bacosides may enhance synaptic transmission and plasticity, which are fundamental for learning and memory.[9]
-
Neuroprotection and Attenuation of β-Amyloid Toxicity: In the context of Alzheimer's disease, bacosides have been shown to prevent the aggregation of β-amyloid fibrils and protect neurons from β-amyloid-induced toxicity.[5]
Quantitative Data on Related Bacosides
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Bacopa monnieri Extracts and Bacosides
| Compound/Extract | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Bacopa monnieri Extract (BME) | Aβ-induced cell death | Primary cortical cultured neurons | 100 µg/mL | Increased cell viability | [2] |
| Bacopa monnieri Extract (BME) | Oxidized LDL-induced neurotoxicity | SH-SY5Y cells | 0.1 to 25 µM | Dose-dependent reduction in neurotoxicity | [2] |
| Bacoside A | Inhibition of TNF-α and IL-6 release | Activated N9 microglial cells | Not specified | Significant inhibition | [6] |
| Bacoside A | Lipid peroxidation inhibition | Rat brain | 10 mg/kg | Inhibition of lipid peroxidation | [1] |
Table 2: In Vivo Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri Extracts and Bacosides
| Compound/Extract | Animal Model | Dosage | Duration | Key Findings | Reference |
| Bacopa monnieri Extract (CDRI-08) | Scopolamine-treated amnesic mice | 200 mg/kg BW | 7 days | Restoration of spatial memory | [5] |
| Purified Bacosides | Aged rats | 50-800 mg/kg per day | 3 months | Prevention of lipofuscin accumulation, enhancement of acetylcholine synthesis | [1] |
| Bacopaside I | Rat model of transient focal ischemia | 3, 10, and 30 mg/kg | 6 days | Significant reduction in neurological deficits and infarct volume | [1] |
| Bacoside A | Cigarette smoke-exposed rats | 10 mg/kg | Not specified | Maintained ionic equilibrium in the brain | [1] |
Experimental Protocols
Detailed experimental protocols for the neuropharmacological investigation of isolated this compound are not available. However, the following methodologies are commonly employed in the study of Bacopa monnieri extracts and their constituent bacosides.
4.1. Isolation and Purification of Bacosides
A general protocol for the isolation of bacosides from Bacopa monnieri plant material involves:
-
Extraction: The dried plant material is typically extracted with a polar solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity.
-
Chromatography: Individual bacosides are isolated and purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).
4.2. In Vitro Neuroprotection Assays
-
Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.
-
Induction of Neurotoxicity: Neurotoxicity can be induced using agents like β-amyloid peptides, hydrogen peroxide (to induce oxidative stress), or glutamate.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specific duration before the addition of the neurotoxic agent.
-
Assessment of Cell Viability: Cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.
4.3. Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the stable DPPH free radical.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the antioxidant capacity of a substance by assessing its ability to protect a fluorescent probe from quenching by reactive oxygen species.[10][11]
4.4. Anti-inflammatory Assays
-
Microglial Cell Culture: Microglial cell lines (e.g., N9) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Visualizations
Diagram 1: General Experimental Workflow for Assessing Neuroprotective Effects
Caption: A generalized workflow for in vitro evaluation of the neuroprotective effects of a compound.
Diagram 2: Postulated Signaling Pathways Modulated by Bacosides
Caption: Hypothesized signaling pathways influenced by bacosides, leading to neuroprotection.
Conclusion and Future Directions
This compound, as a significant constituent of the medicinally important plant Bacopa monnieri, holds considerable promise as a neuropharmacological agent. While direct evidence for its isolated effects is currently sparse, the extensive research on related bacosides strongly suggests its potential to act as a potent antioxidant, anti-inflammatory, and neuroprotective compound.
Future research should prioritize the isolation and purification of this compound to enable detailed in vitro and in vivo studies. Such investigations are essential to elucidate its specific mechanisms of action, determine its potency through quantitative assays, and explore its therapeutic potential for a range of neurological and neurodegenerative disorders. This targeted approach will be instrumental in unlocking the full therapeutic value of individual bacosides and advancing the development of novel, nature-derived neuropharmaceuticals.
References
- 1. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. The Ayurvedic plant Bacopa monnieri inhibits inflammatory pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacopa monnieri extract enhances learning-dependent hippocampal long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacopaside V: A Technical Guide to its Molecular Composition and Functional Units
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for its cognitive-enhancing properties. As a member of the bacoside family of compounds, this compound contributes to the overall pharmacological profile of Bacopa monnieri extracts. This technical guide provides a detailed overview of the molecular composition and functional units of this compound, summarizing the current state of knowledge to support further research and drug development efforts. While extensive research has been conducted on mixed bacoside extracts, this document focuses on the specific characteristics of this compound, noting the areas where further investigation is required.
Molecular Composition
This compound is a glycoside, meaning it is composed of a non-sugar aglycone moiety chemically bound to a sugar moiety. Its chemical structure has been elucidated through spectroscopic analysis.
Chemical Formula and Molecular Weight
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C41H66O13 | [1][2] |
| Molecular Weight | 766.96 g/mol | [3][4] |
| Exact Mass | 766.45034216 Da | [1] |
Structural Classification
This compound is classified as a dammarane-type triterpenoid saponin.[3] The core structure is a tetracyclic triterpene, which is characteristic of this class of compounds. It is specifically a pseudojujubogenin glycoside.
Functional Units
The this compound molecule can be deconstructed into two primary functional units: the aglycone (pseudojujubogenin) and the sugar moiety.
Aglycone: Pseudojujubogenin
The aglycone portion of this compound is pseudojujubogenin. This triterpenoid structure is the primary contributor to the lipophilic nature of the molecule.
-
Core Structure: A dammarane-type tetracyclic triterpene.
-
Key Functional Groups:
-
Multiple hydroxyl (-OH) groups, which provide sites for glycosidic linkages and contribute to the molecule's polarity.
-
A complex, fused ring system that forms the rigid backbone of the molecule.
-
An ether linkage forming a heterocyclic ring within the structure.
-
Sugar Moiety
Attached to the C-3 position of the pseudojujubogenin aglycone is a disaccharide (two-sugar unit) chain. This sugar moiety significantly influences the solubility and pharmacokinetic properties of this compound.
-
Composition: The disaccharide consists of one molecule of D-glucose and one molecule of L-arabinose.
-
Linkage: The sugars are linked to each other, and the entire disaccharide unit is attached to the aglycone via an O-glycosidic bond. The specific linkage is β-D-glucopyranosyl-(1→3)-α-L-arabinopyranosyl.
-
Key Functional Groups:
-
Multiple hydroxyl (-OH) groups on each sugar unit, which make this part of the molecule highly polar and water-soluble.
-
Glycosidic bonds (ether linkages) that connect the sugar units and attach them to the aglycone.
-
The relationship between the functional units of this compound can be visualized as follows:
Biological Activity and Signaling Pathways (In Silico Data)
While specific in vitro and in vivo studies on the signaling pathways modulated exclusively by this compound are limited, in silico (computational) studies have provided some insights into its potential biological targets. One such study investigated the binding affinities of various Bacopa monnieri phytoconstituents to proteins involved in neuroprotection and dopamine degradation. The predicted binding energies of this compound to several key proteins are presented below.[1]
| Target Protein | Predicted Binding Energy (kcal/mol) | Potential Implication | Citation |
| P1 | -8.0 | Antioxidant Defense | [1] |
| P2 | -11.1 | Locomotion Physiology | [1] |
| P3 | -11.2 | Dopamine Degradation | [1] |
| P4 | -9.6 | Neuroprotection | [1] |
| P5 | -8.2 | Neuroinflammation | [1] |
| P6 | -9.8 | Neuronal Growth | [1] |
| P7 | -10.0 | Neurotransmitter Regulation | [1] |
| P8 | -12.0 | Dopamine Metabolism | [1] |
| P9 | -10.1 | Neuroprotection | [1] |
It is crucial to note that these are predictive data and require experimental validation to confirm the biological activity and elucidate the precise mechanisms of action.
The general neuroprotective mechanisms attributed to the broader class of bacosides, which includes this compound, involve antioxidant pathways and modulation of neurotransmitter systems.[5][6] A proposed general workflow for investigating the neuroprotective effects of a bacoside is outlined below.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound, as well as for the investigation of its biological activity, are not extensively published for the individual compound. However, general methodologies for the analysis of bacosides in Bacopa monnieri extracts can be adapted for studies focusing on this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
A common method for the quantitative analysis of bacosides, including this compound, in plant extracts and formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength appropriate for saponins (e.g., 205 nm).
-
Quantification: Based on the peak area compared to a standard curve generated with purified this compound.
Conclusion and Future Directions
This compound is a well-characterized triterpenoid saponin from Bacopa monnieri with a defined molecular structure. While its role as a constituent of this medicinally important plant is established, there is a notable lack of research on its specific biological activities and mechanisms of action as an isolated compound. The available in silico data suggest potential neuroprotective effects, but these predictions await experimental confirmation.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods to obtain pure this compound in sufficient quantities for biological testing.
-
In Vitro Studies: Investigating the effects of isolated this compound on various neuronal cell lines to determine its direct effects on cell viability, oxidative stress, and specific signaling pathways.
-
In Vivo Studies: Evaluating the pharmacokinetic profile and therapeutic efficacy of pure this compound in animal models of neurological disorders.
A deeper understanding of the individual contributions of saponins like this compound will be critical in developing more targeted and effective therapeutics derived from Bacopa monnieri.
References
- 1. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.sciltp.com [media.sciltp.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bacopaside V from Bacopa monnieri
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the methodologies for the extraction and purification of Bacopaside V, a bioactive triterpenoid glycoside from the medicinal plant Bacopa monnieri. The protocols detailed herein are compiled from various scientific sources and are intended to guide researchers in the isolation of this valuable phytochemical for further study and drug development. The application note covers solvent extraction, purification using macroporous resin chromatography, and analytical quantification by High-Performance Liquid Chromatography (HPLC).
Introduction
Bacopa monnieri, commonly known as Brahmi, is a perennial herb with a long history of use in Ayurvedic medicine as a nervine tonic to enhance memory and intellect. The cognitive-enhancing effects of Bacopa monnieri are attributed to a complex mixture of triterpenoid saponins, collectively known as bacosides. Among these, this compound is a significant constituent with demonstrated biological activity. The isolation of pure this compound is crucial for detailed pharmacological studies and for the development of standardized herbal formulations. This document outlines a robust protocol for the extraction and purification of this compound.
Extraction of Total Saponins from Bacopa monnieri
The initial step in isolating this compound is the extraction of the total saponin fraction from the dried plant material. Ethanolic extraction is a commonly employed and effective method.
Experimental Protocol: Ethanolic Extraction
-
Plant Material Preparation:
-
Obtain dried aerial parts of Bacopa monnieri.
-
Grind the plant material into a coarse powder (approximately 80 mesh) to increase the surface area for solvent penetration.
-
-
Solvent Extraction:
-
Place the powdered plant material in a suitable extraction vessel (e.g., a multi-functional extraction tank or a Soxhlet apparatus).
-
Add 80% ethanol to the powdered material in a ratio of 10-15 times the weight of the medicinal material (e.g., 10-15 L of 80% ethanol for 1 kg of plant powder).[1]
-
Extract the material 2-3 times, with each extraction lasting for 1-2 hours.[1] For maceration, the mixture can be stirred at room temperature for a specified duration. Some studies have also utilized soxhlet extraction at 50°C for 3 hours with 95% methanol.[2]
-
-
Concentration:
-
Precipitation and Clarification:
Purification of Total Saponins using Macroporous Resin Chromatography
Macroporous adsorption resins are effective for the enrichment and preliminary purification of saponins from the crude extract. HP-20 macroporous resin is a suitable choice for this purpose.
Experimental Protocol: HP-20 Column Chromatography
-
Resin Preparation:
-
Pre-treat the HP-20 macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then water to activate the resin and remove any impurities.
-
Pack the pre-treated resin into a chromatography column using a wet packing method. The recommended column diameter-to-height ratio is 1:10.[3]
-
-
Sample Loading:
-
Washing and Elution:
-
After loading, wash the column with 2 BV of 30% ethanol (pH 2.0) to remove impurities.[3]
-
Subsequently, wash the column with 5 BV of 40% ethanol (pH 2.0) to further remove impurities.[3]
-
Elute the desired total saponin fraction from the column with a suitable concentration of ethanol (e.g., 70-95% ethanol). The exact concentration may need to be optimized.
-
-
Final Concentration:
-
Collect the eluate containing the total saponins.
-
Concentrate the eluate under reduced pressure to obtain the purified total saponin extract. This extract will have a significantly higher purity of total saponins, with reported purities ranging from 51.19% to 55.67% and a transfer rate of 76.96% to 78.29%.[1][3]
-
Isolation of this compound via High-Performance Liquid Chromatography (HPLC)
The final step in obtaining pure this compound involves further chromatographic separation of the enriched total saponin extract. Reversed-phase HPLC is the method of choice for this high-resolution separation.
Analytical and Preparative HPLC Protocol
While the provided search results focus on the analytical determination of various bacosides, the principles can be adapted for preparative isolation of this compound.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of bacosides.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3 or orthophosphoric acid in water) and an organic solvent like acetonitrile.[4][5] An isocratic elution with acetonitrile and the buffer in a ratio of approximately 31.5:68.5 (v/v) has been reported for the separation of twelve bacopa saponins, including this compound.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at 205 nm is suitable for monitoring the elution of bacosides.[6][7]
-
Column Temperature: Maintaining a constant column temperature, for example at 27°C or 30°C, can improve separation consistency.[4][5]
-
-
Fraction Collection:
-
For preparative HPLC, the eluent is collected in fractions as the chromatogram develops.
-
Fractions corresponding to the peak of this compound are collected. The identity and purity of the collected fractions should be confirmed by analytical HPLC and other spectroscopic methods (e.g., Mass Spectrometry, NMR).
-
Data Presentation
The following tables summarize the quantitative data gathered from the literature.
Table 1: Extraction and Purification Yields of Total Saponins from Bacopa monnieri
| Parameter | Value | Reference |
| Purity of Total Saponins | 51.19% - 55.67% | [1][3] |
| Transfer Rate of Total Saponins | 76.96% - 78.29% | [1][3] |
| Final Purity of Bacopasides (multi-step) | > 88% | [8] |
Table 2: HPLC Conditions for the Analysis of Bacosides
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | [5] |
| Mobile Phase | 0.05 M Sodium Sulphate Buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection Wavelength | 205 nm | [6][7] |
| Column Temperature | 30°C | [5] |
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the extraction of crude saponins from Bacopa monnieri.
Caption: Purification workflow for the isolation of this compound.
References
- 1. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Separation and purification method of bacopa monnieri total saponin extract and application of bacopa monnieri total saponin extract in preparation of nervous system drugs - Eureka | Patsnap [eureka.patsnap.com]
- 4. phcog.com [phcog.com]
- 5. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bacopaside V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V is one of the key triterpenoid saponins found in Bacopa monnieri, a plant renowned in traditional medicine for its cognitive-enhancing properties. Accurate and reliable quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and pharmacological research. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of an aqueous buffer and an organic solvent, typically acetonitrile. The components are detected by their absorbance at a specific wavelength, and the concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1100 HPLC with a UV-Vis detector or equivalent[1] |
| Column | Pinnacle DB C18, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | A: Orthophosphoric acid buffer (pH 2.4) B: Acetonitrile[2] |
| Gradient Elution | 0-0.01 min, 30% B; 0.01-25 min, 30-40% B; 25-26 min, 40-30% B; 26-30 min, 30% B[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 27°C[2] |
| Detection Wavelength | 205 nm[1][3][4][5] |
Preparation of Solutions
a) Standard Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard (purity >99%).
-
Dissolve the standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at 4°C until further use.[2]
b) Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve.
c) Sample Preparation (from Bacopa monnieri dried powder):
-
Accurately weigh 0.5 g of the dried powder of Bacopa monnieri.[2]
-
Transfer the powder to a 20 mL conical flask and add 20 mL of methanol.[2]
-
Sonicate the mixture in a water bath at 60°C for 20 minutes to facilitate extraction.[2]
-
Filter the resulting solution through a 0.22 µm membrane filter prior to HPLC analysis.[2]
Method Validation Parameters
The following table summarizes the typical validation parameters for HPLC methods used in the analysis of bacosides, which are applicable to this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 48.35 µg/mL (for Bacoside A3) |
| Limit of Quantification (LOQ) | 146.25 µg/mL (for Bacoside A3) |
| Accuracy (% Recovery) | 98.3 - 101.8% |
| Precision (% RSD) | < 2.0% |
Quantitative Data Summary
The content of this compound can vary in Bacopa monnieri samples collected from different geographical regions. The table below presents a range of this compound content found in various accessions.
| Analyte | Content Range (%) in Bacopa monnieri |
| This compound | 0.013% - 0.073%[2] |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated by running the mobile phase until a stable baseline is achieved. System suitability is typically assessed by making replicate injections of a standard solution and evaluating parameters such as peak area, retention time, tailing factor, and theoretical plates.
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Overall workflow for HPLC analysis of this compound.
Caption: Detailed sample preparation workflow.
References
Application Notes and Protocols: Utilizing Bacopaside V in In Vitro Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside V, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered significant interest for its potential neuroprotective properties. Preclinical studies on Bacopa monnieri extracts and its active constituents, known as bacosides, have demonstrated antioxidant, anti-inflammatory, and anti-amyloid effects, suggesting therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] These application notes provide detailed protocols for investigating the efficacy of this compound in established in vitro cell culture models of neurodegeneration. The methodologies outlined below are based on established techniques used for evaluating the neuroprotective effects of Bacopa monnieri and its derivatives.
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from studies on Bacopa monnieri extracts and its constituents in various in vitro neurodegeneration models. It is important to note that specific data for isolated this compound is limited in the current literature; therefore, the presented data serves as a reference for expected outcomes and effective concentration ranges.
Table 1: Neuroprotective Effects of Bacopa monnieri Extract in SH-SY5Y Human Neuroblastoma Cells
| Assay | Model of Neurodegeneration | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| Cell Viability (MTT Assay) | Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress | 1 µg/mL and 10 µg/mL | 24 hours | Increased cell viability compared to H₂O₂-treated control.[1] | [1] |
| Cell Viability (MTT Assay) | Oxidized Low-Density Lipoprotein (LDL) Induced Neurotoxicity | 0.1 to 25 µM | Not Specified | Significantly reduced neurotoxicity in a dose-dependent manner. | [2] |
| IC₅₀ Value (MTT Assay) | Intrinsic Cytotoxicity | 85.71 µg/mL | 24 hours | Concentration at which 50% of cell growth is inhibited.[3] | [3] |
Table 2: Anti-inflammatory Effects of Bacopa monnieri Extracts and Bacoside A in Microglial Cells
| Cell Line | Inflammatory Stimulus | Treatment | Treatment Concentration | Observed Effect | Reference |
| N9 Microglial Cells | Lipopolysaccharide (LPS) | Bacoside A | Not Specified | Significant inhibition of TNF-α and IL-6 release.[4][5] | [4][5] |
| N9 Microglial Cells | Lipopolysaccharide (LPS) | Bacopa monnieri Tea, Infusion, and Alkaloid Extracts | Not Specified | Significant inhibition of TNF-α and IL-6 release.[4][5] | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol details the use of the MTT assay to measure cell viability and determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC CRL-2266)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Incubate for a predetermined time (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium at a concentration known to induce approximately 50% cell death (this should be determined empirically, but a starting point is 100-200 µM). Add 100 µL of the H₂O₂ solution to the wells already containing the this compound pre-treatment.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
MTT Assay:
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Evaluation of Anti-inflammatory Activity in Microglial Cells
This protocol describes the measurement of the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from LPS-activated microglial cells (e.g., BV-2 or N9 cell lines).
Materials:
-
BV-2 or N9 microglial cells
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture the microglial cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of TNF-α in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Protocol 3: Amyloid-β (Aβ) Aggregation Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease, using the Thioflavin T (ThT) fluorescence assay.
Materials:
-
Amyloid-β (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Thioflavin T (ThT)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Aβ Monomer Preparation:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide film at -20°C.
-
Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM.[7]
-
-
Aggregation Assay:
-
Dilute the Aβ monomer solution in PBS to a final concentration of 10 µM in the wells of a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Add ThT to each well at a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a fluorometric microplate reader.[8]
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves of the this compound-treated samples to the untreated control to determine the extent of aggregation inhibition.
Visualization of Signaling Pathways and Workflows
The neuroprotective effects of Bacopa monnieri and its constituents are believed to be mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these proposed mechanisms and experimental workflows.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Bacopa monnieri protects SH-SY5Y cells against tert-Butyl hydroperoxide-induced cell death via the ERK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mail.pnrjournal.com [mail.pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacopasides in Animal Models of Cognitive Impairment
A Note to Researchers: While the inquiry specifically requested information on Bacopaside V , a thorough review of the scientific literature reveals a significant gap in research on this isolated compound in animal models of cognitive impairment. The vast majority of published studies focus on the broader Bacopa monnieri extract (BME) or other isolated constituents, most notably Bacopaside I .
Therefore, these application notes and protocols will provide detailed information on the administration of Bacopaside I and BME as a comprehensive guide for researchers in this field. The methodologies and findings presented here for these related compounds are representative of the current state of research and can serve as a valuable resource for designing future studies, potentially including investigations into this compound.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from key studies investigating the effects of Bacopaside I and Bacopa monnieri extract (BME) in various animal models of cognitive impairment.
Table 1: Bacopaside I Administration in Animal Models of Cognitive Impairment
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Findings | Reference |
| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Bacopaside I | 15 mg/kg and 50 mg/kg | Oral | Prolonged | Significantly ameliorated learning deficits and improved long-term spatial memory. Reduced amyloid plaque load in the brain. | [1][2] |
| Rotenone-Induced Parkinson's Disease Rat Model | Bacopaside I | 5, 15, and 45 mg/kg | Oral | 4 weeks | Attenuated motor function deficits. Reversed the decrease in dopamine levels and the increase in oxidative stress. Increased the expression of DAT and VMAT genes and the number of TH-positive neurons. | [3] |
| Transient 2-Vessel Occlusion (Vascular Dementia) Mice Model | Bacopaside I | 25 µM (in vitro) | N/A | N/A | Exhibited potent neuroprotective effects against oxygen- and glucose-deprivation-induced neuronal cell damage in organotypic hippocampal slice cultures. | [2] |
Table 2: Bacopa monnieri Extract (BME) Administration in Animal Models of Cognitive Impairment
| Animal Model | Compound | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Scopolamine-Induced Amnesia Mice Model | BME | Not Specified | Not Specified | Not Specified | Ameliorated mitochondrial and plasma membrane damage induced by scopolamine. | [4] |
| Colchicine-Induced Cognitive Impairment Rat Model | BME | 50 mg/kg | Oral | 15 days | Reversed memory impairment and attenuated oxidative damage. | [5] |
| ICV-STZ-Induced Cognitive Impairment Rat Model | BME | 30 mg/kg | Oral | 2 weeks | Significantly improved memory and learning. Reduced lipid peroxidation and increased antioxidant enzyme activity in the hippocampus. | [4] |
| Aged Mice | Bacosides from BME | 200 mg/kg | Oral | 3 months | Prevented lipofuscin aggregation in the brain cortex and mitigated age-associated cholinergic degeneration. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the study of bacopasides for cognitive impairment.
Behavioral Assay: Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of Bacopaside I or BME on spatial learning and memory in animal models of cognitive impairment.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Escape platform (10-15 cm in diameter), submerged 1-2 cm below the water surface
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.
-
Habituation: On the day before the training, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-randomly selected starting positions.
-
Allow the animal to swim and find the hidden platform. The latency to find the platform is recorded.
-
If the animal does not find the platform within 60-120 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 20-30 minutes.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
Biochemical Assay: ELISA for Amyloid-β 42 (Aβ42) in Brain Tissue
This protocol outlines the steps for quantifying Aβ42 levels in the brain, a key hallmark of Alzheimer's disease.
Objective: To measure the concentration of Aβ42 in brain homogenates from treated and control animals.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Aβ42 ELISA kit (commercial kits are widely available)
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization:
-
Accurately weigh the frozen brain tissue (e.g., hippocampus or cortex).
-
Add cold homogenization buffer (typically 8 volumes of buffer to the tissue weight).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Incubate the homogenate at room temperature for 3-4 hours with gentle mixing.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
ELISA Procedure (following a typical commercial kit protocol):
-
Dilute the brain homogenate supernatant with the dilution buffer provided in the kit. A 1:10 dilution is a common starting point, but optimal dilution should be determined empirically.
-
Prepare the Aβ42 standards according to the kit instructions.
-
Add standards and diluted samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (e.g., overnight at 4°C or for 2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ42 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the Aβ42 concentration to the total protein concentration of the brain homogenate.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanisms of action for bacosides and a typical experimental workflow.
References
- 1. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of Bacopa monnieri on ischemia-induced cognitive deficits in mice: the possible contribution of bacopaside I and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacopaside-I ameliorates motor dysfunction and neurodegeneration in rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Bacopaside V as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopaside V is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its nootropic effects.[1][2] As a key bioactive constituent, this compound serves as a critical reference standard for the quality control and standardization of Bacopa monnieri extracts and herbal formulations.[3][4] Its accurate quantification is essential to ensure the consistency, efficacy, and safety of these products. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C41H66O13 | [3][5] |
| Molecular Weight | 766.95 g/mol | [5][6] |
| CAS Number | 620592-16-7 | [1][6] |
| Class | Triterpenoid Saponin | [1][6] |
| Appearance | Powder | [3][7] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][7] |
| Storage | 2-8°C for long-term storage | [3][6] |
Application 1: Quantification of this compound in Bacopa monnieri by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the simultaneous determination of various bacosides, including this compound, in plant materials and commercial products.[3][8]
Experimental Protocol
1. Preparation of Standard Solution:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
2. Preparation of Sample Solution:
-
Accurately weigh 1 g of dried and powdered Bacopa monnieri plant material.
-
Extract with 50 mL of methanol using sonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.05 M Sodium Sulphate buffer (pH 2.3) (31.5:68.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.2 - 1 mg/mL (for total bacosides) |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Application 2: HPTLC Fingerprinting and Quantification of this compound
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the fingerprinting and quantification of phytochemicals in herbal extracts. It offers the advantage of simultaneous analysis of multiple samples.
Experimental Protocol
1. Preparation of Standard and Sample Solutions:
-
Prepare standard solutions of this compound in methanol at concentrations ranging from 100 to 500 ng/µL.
-
Prepare the sample extract as described in the HPLC protocol, concentrating it to 10 mg/mL.
2. HPTLC Conditions:
| Parameter | Condition |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Glacial Acetic Acid (3:4:3:1 v/v/v/v) |
| Application Volume | 5 µL |
| Development | In a twin-trough chamber to a distance of 8 cm |
| Densitometric Scanning | 540 nm (after derivatization with anisaldehyde-sulphuric acid reagent) |
3. Data Analysis:
-
Identify the band corresponding to this compound in the sample chromatogram by comparing its Rf value with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area of its band with the calibration curve generated from the standards.
HPTLC Method Validation Parameters
| Parameter | Typical Value |
| Rf Value | ~0.31 |
| Linearity Range | 0.5 - 4 µ g/spot (for total bacosides) |
| Correlation Coefficient (r) | 0.9977 (for total bacosides) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Phytochemical Analysis
Caption: Workflow for the phytochemical analysis of this compound.
Postulated Neuroprotective Signaling Pathway of Bacopa monnieri Saponins
Bacopa monnieri extracts, rich in saponins like this compound, are known for their neuroprotective effects, which are believed to involve the modulation of oxidative stress and inflammatory pathways.[2][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:620592-16-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. phcog.com [phcog.com]
- 5. This compound | C41H66O13 | CID 11072737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 7. This compound | CAS 620592-16-7 | ScreenLib [screenlib.com]
- 8. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 9. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for In Vivo Studies of Bacopasides in Cancer Cell Lines
A Note on Bacopaside V: Extensive research has been conducted on the anticancer properties of compounds derived from Bacopa monnieri. However, specific in vivo studies focusing exclusively on this compound are limited in the current body of scientific literature. The following application notes and protocols are a synthesis of the available data on closely related and more extensively studied bacopasides, including Bacopaside I, Bacopaside II, and Bacoside A, which serve as valuable proxies for understanding the potential in vivo applications of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Bacopasides in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Ethanolic Extract of B. monnieri | MCF-7 (Breast Cancer) | MTT | 72.0 µg/mL | [1] |
| Ethanolic Extract of B. monnieri | MDA-MB-231 (Breast Cancer) | MTT | 75.0 µg/mL | [1] |
| Dichloromethane Fraction of B. monnieri | MCF-7 (Breast Cancer) | MTT | 57.0 µg/mL | [1] |
| Dichloromethane Fraction of B. monnieri | MDA-MB-231 (Breast Cancer) | MTT | 42.0 µg/mL | [1] |
| Bacopaside II | HT-29 (Colon Cancer) | Crystal Violet | ≥20 µM | [2][3] |
| Bacopaside II | SW480 (Colon Cancer) | Crystal Violet | ≥15 µM | [2] |
| Bacopaside II | SW620 (Colon Cancer) | Crystal Violet | ≥15 µM | [2] |
| Bacopaside II | HCT116 (Colon Cancer) | Crystal Violet | ≥15 µM | [2] |
| Bacoside A | U-87 MG (Glioblastoma) | Not Specified | 80 µg/mL (induces apoptosis) | [4] |
| Bacopaside I | SW620 (Colon Cancer) | MTS | 5.5 µM | [5] |
| Bacopaside II | SW620 (Colon Cancer) | MTS | 2.5 µM | [5] |
Table 2: Effects of Bacopasides on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect | Method | Key Findings | Reference |
| Bacopaside II | HT-29 (Colon Cancer) | Apoptosis Induction | Annexin V/PI Staining | Marked increase in early and late apoptotic cells at 30 µM. | [2][6] |
| Bacopaside II | SW480, SW620, HCT116 (Colon Cancer) | Apoptosis Induction | Annexin V/PI Staining | Marked increase in early and late apoptotic cells at ≥15 µM. | [2][6] |
| Bacopaside II | HT-29 (Colon Cancer) | Cell Cycle Arrest | Propidium Iodide Staining | G0/G1 arrest at 20 µM; G2/M arrest at 30 µM. | [3][7] |
| Bacopaside II | SW480, SW620, HCT116 (Colon Cancer) | Cell Cycle Arrest | Propidium Iodide Staining | G2/M arrest at ≥15 µM. | [3][7] |
| Bacoside A | U-87 MG (Glioblastoma) | Cell Cycle Arrest | Flow Cytometry | 39.21% of cells in sub-G0 phase at 80 µg/mL. | [4] |
| Bacopaside I & II Combination | MDA-MB-231, T47D, MCF7, BT-474 (Breast Cancer) | Apoptosis Induction | Annexin V Staining | Significant increase in total apoptotic cells with increasing combined doses. | [8] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), HT-29 (colon), SW480 (colon), and U-87 MG (glioblastoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Bacopaside compound for 24, 48, or 72 hours.
-
After the treatment period, add 25 µL of MTT reagent to each well and incubate for 3 hours at 37°C.[9]
-
Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate at a density of 5x10^5 cells/well and treat with the desired concentrations of the Bacopaside compound for 24 hours.
-
Harvest the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of 1x binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) to the cell suspension.[9]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Seed cells and treat them with the Bacopaside compound as described for the apoptosis assay.
-
Harvest the cells and fix them in 70% ice-cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are commonly used.
-
Tumor Cell Implantation: Subcutaneously inject 5x10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the Bacopaside compound (e.g., dissolved in a suitable vehicle) orally or via intraperitoneal injection at specified doses and schedules. The control group receives the vehicle only.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies of bacopasides.
Caption: Simplified signaling pathway of Bacopaside-induced apoptosis.
References
- 1. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. mdpi.com [mdpi.com]
- 7. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis [mdpi.com]
- 8. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of Bacopa monnieri extracts against hepatocellular carcinoma through in-vitro and computational studies | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Bacopaside V Solubility and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility and bioavailability of Bacopaside V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant traditionally used in Ayurvedic medicine for cognitive enhancement.[1][2] Like many other saponins, this compound is a poorly water-soluble compound, which can limit its absorption in the gastrointestinal tract and consequently reduce its bioavailability and therapeutic efficacy.[3] Overcoming this solubility challenge is crucial for developing effective oral formulations.
Q2: What are the known solvents for this compound?
A2: this compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[4][5] For in vitro and in vivo experiments, it is crucial to select a solvent system that is biocompatible and does not interfere with the experimental outcomes.
Q3: What are the primary strategies for improving the solubility and bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization and nanosuspension.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level. Common methods include solvent evaporation and hot-melt extrusion.[6][7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions or microemulsions in the gastrointestinal tract.[9][10][11][12]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to enhance aqueous solubility.[13][14][15]
-
Nanoparticle Formulation: Encapsulating the drug within nanoparticles, such as solid lipid nanoparticles (SLNs), to improve its dissolution and absorption characteristics.[16][17]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Problem: You are observing a very slow or incomplete dissolution of this compound in your aqueous dissolution medium during in vitro testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility | Consider incorporating a co-solvent (e.g., a small percentage of ethanol or polyethylene glycol) in your dissolution medium, ensuring it does not affect the assay. |
| Particle size is too large | Employ particle size reduction techniques such as micronization or nanomilling to increase the surface area available for dissolution. |
| Drug is in a stable crystalline form | Investigate the use of solid dispersion techniques to convert the crystalline form to a more soluble amorphous form.[6] |
| Inadequate wetting of the drug particles | Include a surfactant at a concentration below its critical micelle concentration in the dissolution medium to improve wetting. |
Issue 2: Inconsistent Bioavailability in Animal Studies
Problem: You are observing high variability in the plasma concentrations of this compound after oral administration to laboratory animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Precipitation of the drug in the gastrointestinal tract | Formulate this compound as a supersaturable self-emulsifying drug delivery system (S-SEDDS) by including a precipitation inhibitor (e.g., HPMC) to maintain a supersaturated state in vivo.[12] |
| Food effects influencing absorption | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to understand the impact of food on absorption. |
| First-pass metabolism | Consider co-administration with a known inhibitor of relevant metabolic enzymes, if ethically permissible and relevant to the study's goals. Lipid-based formulations can also promote lymphatic uptake, partially bypassing first-pass metabolism.[10] |
| Formulation instability | Ensure the physical and chemical stability of your formulation under storage conditions and during the course of the experiment. |
Issue 3: Difficulty in Formulating this compound into a Stable Dosage Form
Problem: Your formulated this compound (e.g., solid dispersion or nanoparticle suspension) shows signs of instability, such as crystallization or aggregation over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Recrystallization of amorphous drug | Select a polymer for your solid dispersion that has a high glass transition temperature (Tg) and strong interactions with this compound to inhibit molecular mobility.[6] |
| Aggregation of nanoparticles | Optimize the concentration of stabilizers (surfactants or polymers) in your nanoparticle formulation. Measure the zeta potential to assess colloidal stability. |
| Hygroscopicity of the formulation | Store the formulation in a low-humidity environment and consider including a desiccant in the packaging. |
| Chemical degradation | Conduct forced degradation studies to identify potential degradation pathways and stabilize the formulation accordingly (e.g., by adding antioxidants or adjusting the pH). |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methodologies for preparing bacoside-rich extract loaded SLNs.[16][17]
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Polysorbate 80 (Tween 80)
-
Distilled water
Procedure:
-
Preparation of the Lipid Phase: Melt the GMS at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the molten GMS and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve Polysorbate 80 in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-intensity probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the co-precipitation method used for other bacosides.[3]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolution of β-Cyclodextrin: Dissolve an accurately weighed amount of β-CD in ethanol with the aid of a magnetic stirrer.
-
Addition of this compound: Add the required molar ratio of this compound to the ethanolic β-CD solution and continue stirring.
-
Co-precipitation: Slowly add distilled water to the ethanolic mixture while stirring. Continue stirring for 30 minutes to facilitate the formation of the inclusion complex and its precipitation.
-
Isolation and Drying: Collect the precipitate by filtration. Dry the collected complex in an oven at a controlled temperature (e.g., 55°C) for 6 hours.
-
Sizing: Pass the dried complex through a sieve (#100) to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Evaluate the solubility enhancement by performing phase solubility studies.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [4][5] |
| Pyridine | Soluble | [5] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
Table 2: Comparison of Formulation Strategies for Improving Solubility and Bioavailability
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in a solid lipid core | Controlled release, improved stability, potential for targeted delivery. | Lower drug loading capacity compared to emulsions. |
| Solid Dispersions | Molecular dispersion in a solid carrier | Significant increase in dissolution rate, potential for supersaturation. | Potential for recrystallization during storage, hygroscopicity. |
| β-Cyclodextrin Complexation | Formation of a host-guest inclusion complex | Increased aqueous solubility, taste masking. | Limited to drugs with appropriate size and polarity, potential for nephrotoxicity with some cyclodextrins. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneous formation of an emulsion in the GI tract | Enhanced solubilization, improved absorption, potential to reduce food effects. | Potential for drug precipitation upon dilution, stability issues with liquid formulations. |
Visualizations
Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Putative neuroprotective signaling pathways of Bacopa monnieri extract.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS:620592-16-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceasia.org [scienceasia.org]
- 16. plantarchives.org [plantarchives.org]
- 17. ijpsr.com [ijpsr.com]
Overcoming challenges in the large-scale extraction of Bacopaside V
Technical Support Center: Large-Scale Extraction of Bacopaside V
Welcome to the technical support center for the large-scale extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges encountered in the large-scale extraction of this compound?
A1: The primary challenges include the low yield of this compound from the raw plant material, the co-extraction of interfering compounds, the hygroscopic nature of bacosides which makes handling and drying difficult, and the potential for degradation of the target compound during the extraction and purification process.[1] Additionally, the selection of appropriate, non-toxic solvents for industrial-scale extraction that ensure high selectivity for this compound is a critical consideration.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: Methanol and ethanol are commonly used solvents for the extraction of bacosides, including this compound.[2][3] Methanol has been shown to yield a higher quantity of crude extract, though the total saponin content may not be significantly different from ethanol extracts.[2][3] For industrial applications, ethanol is often preferred due to its lower toxicity.[2][3] Solvent selection is a critical step and can significantly impact the efficiency and purity of the extracted this compound.
Q3: How can I improve the yield of this compound during extraction?
A3: Several strategies can be employed to improve the yield. Pre-treatment of the plant material, such as defatting with a non-polar solvent like hexane, can remove lipids and other interfering substances, thereby improving the efficiency of the primary extraction.[1][4] Optimizing extraction parameters such as temperature, time, and the ratio of solvent to plant material is also crucial. Additionally, techniques like soaking the plant material in water prior to ethanol percolation have been shown to significantly increase the total saponin yield.[2][3]
Q4: My final this compound-rich extract is highly hygroscopic and difficult to handle. What can I do?
A4: The hygroscopic nature of bacosides is a well-documented challenge.[1] To obtain a stable, free-flowing powder, stabilizing agents such as β-cyclodextrin, mannitol, or maltodextrin can be added to the purified extract before the final drying step, such as spray drying.[1][4] This approach helps to overcome the difficulties associated with the sticky and unstable nature of the final product.
Q5: What is the best method for quantifying this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely accepted and accurate method for the quantification of individual bacosides, including this compound.[5][6][7][8] This technique allows for the separation and quantification of structurally similar compounds. It is recommended to use a validated HPLC method with a suitable reference standard for accurate results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction method. | Optimize extraction parameters (solvent, temperature, time). Consider pre-treating the plant material by defatting with hexane.[1][4] Soaking the plant material in water for 24 hours before ethanol percolation can also improve the yield of total saponins.[2][3] |
| Degradation of this compound during extraction. | Avoid high temperatures and extreme pH conditions.[9][10] Use vacuum evaporation at temperatures between 45-55°C for solvent removal.[1][4] | |
| Poor Purity of Extract | Co-extraction of undesirable compounds (e.g., chlorophyll, fats). | Incorporate a defatting step with a non-polar solvent like hexane before the main extraction.[1][4] Further purification can be achieved through liquid-liquid extraction with a solvent like n-butanol to selectively transfer bacosides.[1][4] |
| Final Product is a Sticky Mass, Not a Powder | Hygroscopic nature of bacosides. | Add a stabilizing agent such as β-cyclodextrin (1-5%) to the aqueous solution of the extract before the final drying step.[1][4] |
| Inefficient drying method. | Utilize spray drying with an inlet air temperature of 90-110°C to obtain a stable, free-flowing powder.[1][4] | |
| Inconsistent Results in Quantification | Inappropriate analytical method. | Use a validated HPLC method for accurate quantification.[5][6][7][8] Ensure the use of a proper reference standard for this compound. |
| Sample degradation before analysis. | Store extracts and standard solutions properly, protected from light and at a low temperature, to prevent degradation.[9][10] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of a Bacoside-Enriched Fraction
This protocol is adapted from a patented industrial process for obtaining a stable, non-hygroscopic, bacoside-rich fraction from Bacopa monniera.[1][4]
1. Preparation of Plant Material:
-
Dry freshly harvested Bacopa monniera herb in a hot air oven at 37-42°C.
-
Powder the dried herb and sieve to a mesh size of 30-40.
2. Defatting:
-
Extract the powdered herb with hexane in a modified soxhlet extractor to remove fats and other non-polar compounds.
3. Primary Extraction:
-
Extract the defatted herb with acetone to remove unwanted pigments and other non-bacoside constituents.
-
Subsequently, extract the same herb with methanol for 4-8 hours to extract the bacosides.
4. Concentration:
-
Concentrate the methanolic extract to one-twentieth of its original volume under reduced pressure at a temperature of 45-55°C.
5. Precipitation:
-
Gradually add the concentrated extract to acetone (1-4 parts) with stirring to precipitate the crude bacosides.
-
Filter the precipitate using a Nutsche type vacuum filter.
6. Purification by Liquid-Liquid Extraction:
-
Dissolve the crude bacoside precipitate in water (2-10 parts).
-
Extract the aqueous solution with n-butanol to selectively transfer the bacosides to the butanol phase.
-
Separate the n-butanol phase and concentrate it under vacuum at 50-55°C to obtain a semi-dry mass.
7. Stabilization and Drying:
-
Dissolve the semi-dry mass in water (2-10 parts).
-
Add β-cyclodextrin (1-5%) as a stabilizer and stir.
-
Spray dry the stabilized solution with an inlet air temperature of 90-110°C to obtain a stable, free-flowing powder.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general guideline for the quantification of this compound using HPLC.
1. Preparation of Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
2. Preparation of Sample Solution:
-
Accurately weigh the dried extract and dissolve it in methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (with an acidifier like phosphoric acid) is commonly used.[12] An isocratic mobile phase of acetonitrile:water (40:60) has also been reported.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[5]
4. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Solvents for Total Saponin Yield from Bacopa monnieri
| Extraction Solvent | Crude Extract Yield (%) | Total Saponins (%) | Reference |
| Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [2][3] |
| Ethanol (95%) | 17.14 ± 0.74 | 5.89 ± 0.49 | [2][3] |
| Water | - | 0.56 ± 0.03 | [2][3] |
Table 2: Effect of Pre-treatment on Total Saponin Yield
| Pre-treatment Method | Crude Extract Yield (%) | Total Saponins (%) | Reference |
| Maceration with 95% Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [2][3] |
| Soaking in water for 24h, then maceration with 95% Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 | [2] |
| Percolation with 95% Ethanol after soaking in water for 24h | - | 19.28 ± 0.12 | [2][3] |
Visualizations
Caption: Workflow for the large-scale extraction and purification of a stable, bacoside-enriched fraction.
Caption: Simplified biosynthetic pathway of bacosides in Bacopa monnieri.[14][15]
References
- 1. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. WO2004054599A1 - Process for preparing stable bacosites enriched fraction in non-hygroscopic form - Google Patents [patents.google.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. phcog.com [phcog.com]
- 9. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
- 13. phcog.com [phcog.com]
- 14. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting variability in HPLC quantification of Bacopaside V
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the HPLC quantification of Bacopaside V.
Troubleshooting Guides
Variability in HPLC quantification can arise from multiple sources, including the sample preparation, the HPLC system, and the analytical method itself. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Variable Peak Areas/Heights | - Inconsistent injection volume- Air bubbles in the pump or detector- Sample instability (degradation)- Leaks in the system- Incompletely filled sample loop | - Check injector: Ensure the syringe and injector port are clean and functioning correctly. Use a fixed-loop injector for better precision.- Degas mobile phase: Sonicate and/or vacuum degas the mobile phase to remove dissolved air.[1]- Control sample conditions: Maintain consistent temperature and pH for sample solutions. Bacosides can degrade under acidic or alkaline conditions and at elevated temperatures.[2][3][4]- System check: Perform a leak test on the HPLC system, paying close attention to fittings and seals.- Ensure proper injection: Make sure the sample loop is completely filled during injection. Injecting a volume of 2-3 times the loop volume can ensure this. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column degradation or contamination- Inadequate column equilibration- Variable flow rate | - Prepare mobile phase carefully: Use a precise gravimetric or volumetric method for mobile phase preparation.[1] Minor changes in buffer concentration or pH can affect bacoside separation.[5]- Use a column oven: Maintain a constant and uniform column temperature to ensure reproducible retention times.- Column maintenance: Flush the column with a strong solvent after each run sequence and store it in an appropriate solvent.[6] If performance declines, consider replacing the column.[6][7]- Equilibrate thoroughly: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analysis.[5]- Check pump performance: Verify the flow rate of the pump. Irregularities can be caused by worn piston seals or check valve issues. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Tailing: Secondary interactions with the stationary phase, column overload, metal contamination.[7][8][9]- Fronting: Column bed collapse, sample overload.[7][8]- Splitting: Column void, partially blocked frit, injection solvent incompatible with mobile phase.[6][7][8] | - Optimize mobile phase pH: Adjusting the pH can minimize secondary interactions.- Reduce sample concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.[7][10]- Use a guard column: A guard column can protect the analytical column from contaminants.[7]- Check column integrity: If a void is suspected, the column may need to be replaced.[11]- Ensure solvent compatibility: Dissolve and inject the sample in the mobile phase whenever possible.[12] |
| Loss of Resolution | - Column deterioration- Change in mobile phase composition- Sample matrix interference | - Evaluate column performance: Regularly check the column's efficiency and resolution with a standard mixture. Poor resolution can be a sign of column degradation.[6]- Verify mobile phase preparation: Ensure the mobile phase is prepared consistently for every run.- Improve sample cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds from the sample matrix. |
Quantitative Acceptance Criteria
For a validated HPLC method, the following are generally accepted criteria for system suitability:
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections of a standard) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for replicate injections of a standard)[5] |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between this compound and adjacent peaks[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in this compound quantification?
A1: The most frequent sources of variability are inconsistent mobile phase preparation and column degradation. The separation of bacosides is highly sensitive to small changes in the mobile phase composition, particularly the pH and buffer concentration.[5] Additionally, the column's performance can deteriorate over time, leading to poor peak shape and shifting retention times.[6][7]
Q2: How can I improve the stability of my this compound standards and samples?
A2: this compound and other bacosides are susceptible to degradation at high temperatures and in strongly acidic or alkaline conditions.[2][3][4] To improve stability, prepare standards and samples in a neutral pH solvent (like methanol or a buffered mobile phase) and store them at low temperatures (e.g., 4°C) in the dark.[3] For long-term storage, freezing is recommended.[5]
Q3: My peak shape for this compound is tailing. What should I do?
A3: Peak tailing for bacosides is often caused by secondary interactions with the silica-based stationary phase of the C18 column or by column overload.[7][8][9] Try the following:
-
Adjust mobile phase pH: A slightly acidic mobile phase (pH 2.3-3.0) can help to suppress the ionization of silanol groups on the stationary phase and reduce tailing.[5][13]
-
Reduce sample load: Try injecting a smaller volume or a more dilute sample.[7]
-
Check for metal contamination: If the problem persists, metal contamination in the sample, mobile phase, or HPLC system could be a factor.[8]
Q4: Why are my retention times for this compound shifting between runs?
A4: Retention time shifts are typically due to changes in the mobile phase composition, column temperature, or flow rate.[14] Ensure your mobile phase is prepared consistently and is well-mixed. Use a column oven to maintain a stable temperature. Also, verify that the HPLC pump is delivering a constant and accurate flow rate. Column aging can also contribute to a gradual shift in retention times.[6]
Q5: What is the recommended detection wavelength for this compound?
A5: Bacosides, including this compound, have a low UV absorbance. The recommended detection wavelength is around 205 nm to maximize sensitivity.[5][13][15]
Experimental Protocols
Standard Stock Solution Preparation
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Transfer the standard to a 5 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will give a stock solution of approximately 1 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation (from Bacopa monnieri extract)
-
Accurately weigh about 100 mg of the powdered Bacopa monnieri extract.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 30 minutes to extract the bacosides.
-
Allow the solution to cool to room temperature and then make up the volume to 50 mL with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in Water (v/v) |
| Gradient Program | 0-25 min: 30-40% Acetonitrile25-26 min: 40-30% Acetonitrile26-30 min: 30% Acetonitrile[13] |
| Flow Rate | 1.0 - 1.5 mL/min[5][13] |
| Column Temperature | 27°C - 30°C[13][16] |
| Detection Wavelength | 205 nm[5][13] |
| Injection Volume | 20 µL[5][13] |
Visualizations
Caption: A workflow diagram for troubleshooting variability in HPLC quantification.
Caption: A simplified experimental workflow for HPLC analysis of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ijbpas.com [ijbpas.com]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signs of HPLC Column deterioration and biorelevant media [biorelevant.com]
- 7. mastelf.com [mastelf.com]
- 8. labveda.com [labveda.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 13. phcog.com [phcog.com]
- 14. Solving Common Errors in HPLC [omegascientific.com.sg]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijfmr.com [ijfmr.com]
Bacopaside V Stability: A Technical Support Resource for Researchers
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with Bacopaside V. The following question-and-answer format directly addresses potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my this compound standard and see a rapid decrease in purity. What could be the cause?
A1: The stability of this compound, like other triterpenoid saponins, is significantly influenced by the solvent and pH. Bacopasides are known to be unstable in acidic and alkaline conditions. If your solvent is not pH-neutral, it could be causing degradation. For routine analysis, it is recommended to use a fresh solution prepared in a neutral solvent like methanol or a buffered aqueous solution at pH 6.8.
Q2: What are the optimal storage conditions for this compound in a solvent?
A2: For short-term storage, solutions of related bacopasides have shown stability at 5°C.[1][2][3] Long-term storage of solutions is generally not recommended due to the potential for hydrolysis. If long-term storage is unavoidable, it is best to store the solution at -20°C or below and minimize freeze-thaw cycles. For solid this compound, storage at long-term (30°C and 65% RH) or accelerated (40°C and 75% RH) conditions can lead to degradation, and it is recommended to use the material fresh or store it under controlled, long-term stability conditions for no more than three months.[4]
Q3: I am conducting a forced degradation study on a formulation containing this compound. What conditions are likely to cause significant degradation?
A3: Based on studies of closely related compounds like Bacopaside I and Bacoside A3, significant degradation can be expected under the following conditions:
-
Acidic Conditions: A sharp decrease in the concentration of these saponins is observed at a pH of 1.2.[1][2][3]
-
Alkaline Conditions: While less severe than acidic conditions, degradation is also observed at a pH of 9.0.[1][2][3]
-
Elevated Temperatures: A drastic decrease in the amount of intact saponins occurs at 80°C.[1][2][3]
Oxidative stress (using hydrogen peroxide) and photolytic degradation appear to have a less significant impact on the stability of the closely related Bacoside A.
Q4: What are the common degradation products of bacopasides?
A4: The degradation of bacopasides, which are glycosides, typically involves the hydrolysis of the sugar moieties from the aglycone (jujubogenin or pseudojujubogenin) core. This results in the formation of prosapogenins and the respective aglycones.
Q5: Which solvents are recommended for dissolving this compound for experimental use?
A5: Methanol is a commonly used solvent for dissolving bacosides for analytical purposes.[5] For cell-based assays or other applications requiring aqueous solutions, a buffered solution with a neutral pH (around 6.8) is recommended to minimize degradation.[1][2][3][5] It is crucial to assess the solubility of this compound in the chosen solvent system to ensure complete dissolution without compromising stability.
Data on Stability of Related Bacopasides
Table 1: Effect of Temperature on the Stability of Bacopaside I and Bacoside A3 in a Crude Extract Solution over 28 days.
| Temperature | Bacopaside I (% Remaining) | Bacoside A3 (% Remaining) |
| 5°C | Unchanged | Unchanged |
| 40°C | Slight Decrease | > 40% |
| 60°C | Slight Decrease | > 40% |
| 80°C | ~40% | < 10% (approached 0% in 20 days) |
Table 2: Effect of pH on the Stability of Bacopaside I and Bacoside A3 Standard Solutions at 40°C over 28 days.
| pH | Bacopaside I (% Remaining) | Bacoside A3 (% Remaining) |
| 1.2 | Sharp Decrease | Sharp Decrease |
| 6.8 | ~77% | Slow Decrease |
| 9.0 | ~61% | Slow Decrease |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound standard or formulation.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a photostability chamber.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method for Bacopasides
This method is adapted from established protocols for the analysis of related bacopasides and can be optimized for this compound.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.05% (v/v) orthophosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: Enhancing the Blood-Brain Barrier Penetration of Bacopaside V
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the blood-brain barrier (BBB) penetration of Bacopaside V. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration a focus of research?
A1: this compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant used in traditional medicine for cognitive enhancement.[1][2][3] Its neuroprotective properties make it a promising candidate for treating neurological disorders.[4][5] However, like many potentially therapeutic compounds, its efficacy is limited by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most substances from entering the brain.[6] Enhancing its ability to cross the BBB is crucial to unlocking its full therapeutic potential.
Q2: What are the main challenges in delivering this compound to the brain?
A2: The primary challenges stem from the physicochemical properties of this compound and the nature of the BBB itself. These challenges include:
-
Poor passive diffusion: Due to its relatively large size and number of hydrogen bond donors and acceptors, passive diffusion across the lipid membranes of the BBB is limited.
-
Efflux pump activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump foreign substances out of the brain endothelial cells and back into the bloodstream.[7]
-
Enzymatic degradation: It may be susceptible to degradation by enzymes in the bloodstream or at the BBB.
-
Low solubility: While soluble in solvents like DMSO, its aqueous solubility can be a limiting factor for formulation and in vivo administration.[4][8][9]
Q3: What are the most promising strategies to enhance the BBB penetration of this compound?
A3: Current research focuses on several key strategies:
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or niosomes, can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.
-
Inhibition of Efflux Pumps: Co-administration with P-gp inhibitors or designing formulations that inherently inhibit these pumps can increase the brain concentration of this compound.[7]
-
Receptor-Mediated Transcytosis: Modifying nanoparticles with ligands that bind to receptors on the surface of brain endothelial cells can trigger active transport across the barrier.
-
Modulation of Tight Junctions: Transiently opening the tight junctions between endothelial cells can increase paracellular transport, although this approach requires careful consideration of safety.[10][11][12][13]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for designing effective delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₆O₁₃ | [5][14] |
| Molecular Weight | 766.95 g/mol | [4][8][15] |
| Predicted XLogP3 | 2.94 | [16] |
| Hydrogen Bond Donors | 10 | [16] |
| Hydrogen Bond Acceptors | 18 | [16] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4][8][9] |
Troubleshooting Guides
Formulation of this compound Nanoparticles
Problem 1: Low Encapsulation Efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
-
Possible Cause: Poor partitioning of the amphipathic this compound molecule into the lipid matrix.
-
Troubleshooting Steps:
-
Lipid Selection: Experiment with different lipids or lipid blends. A combination of a solid lipid with a small amount of a liquid lipid (to create nanostructured lipid carriers - NLCs) can create imperfections in the crystal lattice, providing more space for drug encapsulation.
-
Surfactant Optimization: The type and concentration of surfactant are critical. Try different non-ionic surfactants (e.g., Tween 80, Poloxamer 188) at varying concentrations to improve the stability of the nanoparticle dispersion and enhance drug loading.
-
Solvent System: If using a solvent-based method, ensure this compound is fully dissolved in the organic solvent before emulsification. The choice of organic solvent can also influence partitioning.
-
Problem 2: Aggregation and Instability of Niosomal Formulations.
-
Possible Cause: Imbalance in the surfactant-cholesterol ratio or inappropriate hydration conditions.
-
Troubleshooting Steps:
-
Cholesterol Content: Cholesterol is crucial for niosome stability. Systematically vary the molar ratio of surfactant to cholesterol. A common starting point is a 1:1 ratio.
-
Hydration Medium: The pH and ionic strength of the hydration medium can impact vesicle formation and stability. Use a buffered saline solution (e.g., PBS) at a physiological pH.
-
Hydration Temperature: Ensure the hydration step is performed above the gel-to-liquid phase transition temperature (Tc) of the surfactant.
-
Sonication Parameters: Optimize the sonication time and power to achieve a uniform size distribution without causing vesicle disruption. Over-sonication can lead to the formation of smaller, less stable vesicles or even micelles.
-
In Vitro Blood-Brain Barrier Permeability Assays
Problem 3: Low or Inconsistent Transendothelial Electrical Resistance (TEER) in bEnd.3 Cell Monolayers.
-
Possible Cause: Incomplete formation of tight junctions, leading to a "leaky" barrier model.
-
Troubleshooting Steps:
-
Cell Seeding Density: Optimize the initial seeding density of the bEnd.3 cells on the Transwell inserts. A density that is too low will result in a failure to reach confluence, while a density that is too high can lead to cell stress and detachment.
-
Co-culture with Astrocytes: Co-culturing bEnd.3 cells with astrocytes (e.g., C8-D1A cells) on the basolateral side of the Transwell insert can significantly enhance tight junction formation and increase TEER values.[17][18]
-
Extracellular Matrix Coating: Ensure proper coating of the Transwell membrane with an extracellular matrix protein like collagen IV or fibronectin to promote cell attachment and differentiation.[17]
-
Culture Medium Supplements: The addition of certain factors to the culture medium, such as hydrocortisone, can help to strengthen the tight junctions.
-
Problem 4: High Variability in this compound Permeability Measurements.
-
Possible Cause: Inconsistent barrier integrity, analytical errors, or non-specific binding of the compound.
-
Troubleshooting Steps:
-
TEER Monitoring: Measure the TEER of each Transwell insert before and after the permeability experiment to ensure the integrity of the monolayer was maintained throughout. Discard data from any wells where the TEER dropped significantly.
-
Analytical Method Validation: Thoroughly validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in the receiver compartment. This includes assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[19][20]
-
Non-specific Binding: this compound may adsorb to the plastic of the Transwell plates. Perform a recovery study by incubating a known concentration of this compound in the donor and receiver wells without cells and measuring the concentration after the experimental duration.
-
Efflux Pump Inhibition: If you suspect P-gp mediated efflux is contributing to variability, include a positive control inhibitor (e.g., verapamil) in some wells to see if this reduces the variability and increases the apparent permeability.
-
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Dissolve this compound (e.g., 10 mg) and a solid lipid (e.g., 200 mg of glyceryl monostearate) in a suitable organic solvent (e.g., 2 ml of acetone).
-
Aqueous Phase: Prepare an aqueous solution (e.g., 20 ml) containing a surfactant (e.g., 1% w/v Tween 80).
-
-
Heating: Heat both the lipid and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at the same elevated temperature.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped this compound and excess surfactant. Resuspend the pellet in deionized water.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Formulation of this compound-Loaded Niosomes by Thin Film Hydration
-
Film Formation:
-
Dissolve a non-ionic surfactant (e.g., Span 60) and cholesterol in a 1:1 molar ratio in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Add this compound to this organic solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the boiling point of the solvent to form a thin, dry film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the gel-to-liquid phase transition temperature of the surfactant.
-
-
Vesicle Formation:
-
Continue the hydration process with gentle agitation for a specified period (e.g., 1 hour) to allow for the formation of multilamellar vesicles.
-
-
Size Reduction:
-
To obtain smaller, unilamellar niosomes, sonicate the niosomal suspension using a probe or bath sonicator.
-
-
Purification:
-
Remove unentrapped this compound by centrifugation or dialysis.
-
-
Characterization:
-
Characterize the niosomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
-
Protocol 3: In Vitro BBB Permeability Assay using a bEnd.3 Co-culture Model
-
Cell Culture:
-
Culture murine brain endothelial cells (bEnd.3) and murine astrocytes (C8-D1A) in their respective recommended media.
-
-
Transwell Seeding:
-
Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with collagen IV or fibronectin.
-
Invert the Transwell plate and seed astrocytes on the basolateral side of the membrane. Allow them to adhere and grow for 48 hours.
-
Turn the plate upright and seed bEnd.3 cells on the apical side of the membrane.
-
Co-culture the cells for 3-4 days until a confluent monolayer with high TEER is formed.
-
-
TEER Measurement:
-
Measure the TEER of the cell monolayer using an epithelial voltohmmeter. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier.
-
-
Permeability Experiment:
-
Replace the medium in the apical (donor) compartment with fresh medium containing a known concentration of the this compound formulation.
-
Replace the medium in the basolateral (receiver) compartment with fresh medium.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh medium.
-
-
Quantification:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor compartment.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for P-glycoprotein Inhibition
Bacopasides have been shown to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism for increasing drug accumulation in the brain. The diagram below illustrates this interaction.
Caption: P-gp inhibition by this compound at the BBB.
Experimental Workflow for Evaluating BBB Penetration
The following workflow outlines the key steps in assessing the BBB penetration of a novel this compound formulation.
Caption: A stepwise workflow for evaluating BBB penetration.
Logical Relationship of Challenges and Solutions
This diagram illustrates the relationship between the challenges of this compound delivery and the proposed formulation-based solutions.
Caption: Overcoming challenges with nanoparticle formulations.
References
- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effects of standardized extract of Bacopa monniera and its five individual active constituents on human P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Effect of Glycone Diversity on the Interaction of Triterpenoid Saponins and Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tight junction modulation: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biomimetic Chromatographic Studies Combined with the Computational Approach to Investigate the Ability of Triterpenoid Saponins of Plant Origin to Cross the Blood–Brain Barrier [mdpi.com]
- 16. bacopaside II | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 17. PhytoBank: Showing bacopasaponin D (PHY0059815) [phytobank.ca]
- 18. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Addressing the hygroscopic nature of Bacopaside V extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of Bacopaside V extracts.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are this compound extracts susceptible to it?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. Bacopa monnieri extracts, which contain this compound, are known to be hygroscopic.[1][2][3] This is a common characteristic of many herbal extracts due to their complex chemical composition, which includes hygroscopic compounds like saponins, sugars, and salts.[4][5] The presence of these compounds creates a water vapor pressure differential between the extract and the surrounding air, leading to moisture uptake.
Q2: What are the common problems encountered when working with hygroscopic this compound extracts?
A2: The hygroscopic nature of this compound extracts can lead to several experimental and manufacturing challenges:
-
Physical Instability: Moisture absorption can cause physical changes such as caking, clumping, and liquefaction, leading to a loss of flowability and making handling and processing difficult.[6][7]
-
Chemical Degradation: The presence of moisture can accelerate the degradation of active pharmaceutical ingredients (APIs) like this compound, reducing the extract's potency and shelf life.[8][9][10] Stability studies have shown that the content of bacosides can decrease significantly under conditions of high humidity and temperature.[10][11][12][13]
-
Inaccurate Dosing: The absorption of water increases the weight of the extract, which can lead to inaccurate measurements and inconsistent dosing in formulations.[7]
-
Manufacturing Challenges: In a manufacturing setting, hygroscopic powders can adhere to equipment like tablet punches and hoppers, impeding processes like powder filling and tablet compression.[6]
Q3: How should I properly store this compound extracts to minimize moisture absorption?
A3: Proper storage is crucial for maintaining the stability of hygroscopic this compound extracts. Key recommendations include:
-
Controlled Environment: Store the extract in a controlled environment with low relative humidity (RH).[6]
-
Airtight Containers: Use airtight containers to create a barrier against ambient moisture.[14]
-
Moisture-Proof Packaging: For long-term storage, consider packaging with a high moisture barrier, such as foil-lined bags.[6][15]
-
Controlled Dispensing: When handling the extract, minimize its exposure to the open air. Dispensing should ideally be done in a low-humidity environment.[6]
Troubleshooting Guides
Problem 1: My this compound extract has become sticky and is difficult to handle.
This is a common issue caused by moisture absorption, which plasticizes the extract and increases its tackiness.
-
Short-term solution:
-
Drying: Dry the extract in a vacuum oven at a low temperature to remove absorbed moisture.
-
Desiccant: Store the dried extract in a desiccator with a suitable desiccant to prevent reabsorption of moisture.
-
-
Long-term solution:
-
Co-processing with Excipients: Blend the extract with an excipient that can adsorb moisture or improve flowability. Colloidal silicon dioxide is an effective drying adjuvant for herbal extracts.[4] Other excipients like starches can act as moisture scavengers.[8][16]
-
Granulation: Convert the powdered extract into granules. Granulation increases particle size and density, which can improve flowability and reduce the surface area available for moisture absorption.[17][18]
-
Problem 2: I am observing a decrease in the potency of my this compound extract over time.
This is likely due to the chemical degradation of bacosides, which is accelerated by moisture.
-
Immediate Actions:
-
Preventative Measures:
-
Formulation Strategies:
-
Encapsulation: Encapsulate the extract with polymers using techniques like spray drying to create a protective barrier against moisture.[5][6][19][20]
-
Film Coating: If the extract is formulated into tablets, applying a moisture-barrier film coating can protect the active ingredients.[5][6][8][16][19][20]
-
-
Use of Stabilizers: Incorporate stabilizing agents in the formulation. For example, a patented process suggests using beta-cyclodextrin to create a stable, non-hygroscopic powder of Bacopa monniera extract.[2][3]
-
Data Presentation
Table 1: Effect of Storage Conditions on Bacoside Content in Bacopa monnieri
| Storage Condition | Temperature | Relative Humidity (RH) | Duration | Bacoside Content | Reference |
| Long-Term | 30°C | 65% | 3 months | Higher saponin content | [12][13] |
| Accelerated | 40°C | 75% | 6 months | Significant decrease | [11][12][13] |
| Real-Time | Ambient | Ambient | 3 months | Lower than long-term storage | [12][13] |
Table 2: Common Excipients for Mitigating Hygroscopicity in Formulations
| Excipient Category | Example | Function | Reference |
| Moisture Scavengers/Adsorbents | Starch 1500, Colloidal Silicon Dioxide | Preferentially adsorb moisture, protecting the active ingredient. | [4][8][16] |
| Hydrophobic Glidants/Lubricants | Magnesium Stearate, Stearic Acid | Reduce tackiness and improve powder flow. | [16] |
| Binders for Granulation | Dextrin, Polyvinylpyrrolidone (PVP) | Facilitate the formation of granules, reducing surface area. | [14][21] |
| Film-Coating Agents | Hydroxypropyl Methylcellulose (HPMC), Eudragit | Form a physical barrier against environmental moisture. | [6] |
| Encapsulating Agents | Maltodextrin, Gum Arabic | Envelop the active ingredient to protect it from moisture. | [6] |
Experimental Protocols
Protocol 1: Spray Drying of this compound Extract with a Carrier
This protocol describes a general procedure for reducing the hygroscopicity of a this compound extract through encapsulation by spray drying.
-
Preparation of the Feed Solution:
-
Dissolve the hygroscopic this compound extract in a suitable solvent (e.g., water or a hydroalcoholic mixture) to a known concentration.
-
Dissolve a carrier material (e.g., maltodextrin, beta-cyclodextrin) in the same solution. A typical ratio of extract to carrier can range from 1:1 to 1:5, depending on the desired properties of the final powder.[2][3]
-
Stir the solution until all components are fully dissolved.
-
-
Spray Drying Parameters:
-
Inlet Temperature: Set the inlet air temperature of the spray dryer. For Bacopa extracts, a temperature range of 90-110°C has been suggested to produce a stable, free-flowing powder.[2][3]
-
Atomization Pressure/Speed: Adjust the atomization pressure (for nozzle atomizers) or speed (for rotary atomizers) to achieve a fine spray of droplets.
-
Feed Rate: Set the feed rate of the solution to ensure efficient drying without overloading the system.
-
-
Drying and Collection:
-
Pump the feed solution into the spray dryer.
-
The atomized droplets come into contact with the hot air, leading to rapid evaporation of the solvent.
-
The dried powder is separated from the air stream by a cyclone and collected in a collection vessel.
-
-
Post-Drying:
-
Store the resulting free-flowing, non-hygroscopic powder in an airtight container under controlled humidity conditions.
-
Protocol 2: Wet Granulation of this compound Extract
This protocol outlines a method for improving the handling properties of a hygroscopic this compound extract by wet granulation.
-
Dry Mixing:
-
In a suitable blender, mix the hygroscopic this compound extract with other dry excipients, such as a diluent (e.g., microcrystalline cellulose) and a disintegrant (e.g., croscarmellose sodium).
-
-
Preparation of Binder Solution:
-
Prepare a binder solution by dissolving a binder (e.g., polyvinylpyrrolidone K30) in a suitable solvent (e.g., purified water or ethanol). The concentration of the binder solution typically ranges from 5% to 15% w/v.
-
-
Wet Massing:
-
Slowly add the binder solution to the dry powder blend while mixing.
-
Continue mixing until a wet mass of suitable consistency is formed. The endpoint can be determined by the ability of the mass to form a compact when squeezed by hand.
-
-
Wet Milling/Screening:
-
Pass the wet mass through a screen of a specified mesh size to produce wet granules.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or a tray dryer until the moisture content reaches a desired level (typically < 2%).
-
-
Dry Milling/Screening:
-
Pass the dried granules through a screen of a smaller mesh size to obtain granules of the desired particle size distribution.
-
-
Final Blending:
-
Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for a short period to ensure uniform mixing.
-
-
Storage:
-
Store the final granules in a well-sealed container.
-
Visualizations
Caption: Workflow for formulating hygroscopic this compound extracts.
Caption: Logical relationship between hygroscopicity and mitigation strategies.
References
- 1. himpharm.com [himpharm.com]
- 2. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 3. WO2004054599A1 - Process for preparing stable bacosites enriched fraction in non-hygroscopic form - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. colorcon.com [colorcon.com]
- 9. ijbpas.com [ijbpas.com]
- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
- 15. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 16. pharmtech.com [pharmtech.com]
- 17. uop.edu.pk [uop.edu.pk]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium [bohrium.com]
- 21. JPH11313657A - Granulation of hygroscopic powder and granulated material - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Consistent Bacopaside V Yields
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent yields of Bacopaside V from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the major factors influencing the yield of this compound during extraction?
A1: The yield of this compound is influenced by a combination of factors related to the plant material, extraction solvent, and extraction method. Key factors include:
-
Plant Material: The geographical origin, harvesting time, and maturity of the Bacopa monnieri plant can significantly affect the concentration of bacosides, including this compound.[1]
-
Solvent Polarity: The choice of solvent is critical. Methanol and ethanol are commonly used, with methanol sometimes showing a higher yield of crude extract, while ethanol is often preferred for its safety profile.[2]
-
Extraction Technique: Methods such as maceration, percolation, and Soxhlet extraction have been compared. Percolation with ethanol after soaking the plant material in water has been shown to yield a high concentration of total saponins.[2]
-
Temperature and Duration: Higher temperatures can increase extraction efficiency but may also lead to the degradation of heat-sensitive compounds like this compound.[3] The duration of extraction also plays a crucial role in maximizing yield.
Q2: What is the most reliable method for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides, including this compound.[4][5] UV-Vis spectrophotometry can give an estimate of total saponins but lacks the specificity to distinguish between different bacosides and can be prone to interference from other compounds, potentially leading to inflated results.[6]
Q3: How stable is this compound during storage and processing?
A3: Bacosides, including this compound, are susceptible to degradation under certain conditions. Key stability concerns include:
-
Temperature: Elevated temperatures can lead to the degradation of bacosides. For instance, studies have shown a significant decrease in bacoside content at temperatures of 60°C and 80°C.[3]
-
pH: Bacosides are more stable at a neutral to slightly alkaline pH. Acidic conditions (e.g., pH 1.2) can cause a sharp drop in their concentration.[3]
-
Moisture: Crude extracts of Bacopa monnieri can be hygroscopic, and moisture absorption can contribute to the degradation of active compounds.[7]
Troubleshooting Guide
Low this compound Yield
| Potential Cause | Recommended Solution |
| Suboptimal Plant Material | Source Bacopa monnieri from reputable suppliers with documented quality control. Consider the geographical origin and harvest time, as these can impact bacoside content.[1] |
| Inefficient Extraction Solvent | While methanol may yield a higher crude extract, ethanol is often effective for extracting saponins.[2] Consider a percolation method with ethanol after pre-soaking the dried plant material in water to enhance saponin extraction.[2] |
| Inadequate Extraction Method | For laboratory-scale extractions, ultrasonication with methanol at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) can be efficient.[4] For larger scales, percolation is a viable option.[2] |
| Degradation During Extraction | Avoid excessive heat. If using Soxhlet extraction, carefully control the temperature.[2] Store extracts at low temperatures (e.g., 5°C) to minimize degradation.[3] |
Poor HPLC Resolution or Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Inappropriate HPLC Column | Use a C18 reversed-phase column, which is standard for bacoside analysis.[5] |
| Suboptimal Mobile Phase | A common mobile phase is a gradient of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric acid or a sodium sulfate buffer at pH 2.3).[5][8] Ensure the mobile phase is properly prepared, filtered, and degassed. |
| Incorrect Detection Wavelength | The optimal UV detection wavelength for bacosides is around 205 nm.[4] |
| Co-elution of Peaks | Adjust the mobile phase gradient or flow rate to improve the separation of bacoside peaks. Ensure the resolution between critical pairs, such as Bacoside A3 and Bacopaside II, is adequate (typically >1.5).[5] |
| Inaccurate Standard Curve | Use a certified reference standard for this compound to prepare a multi-point calibration curve for accurate quantification. |
Quantitative Data Summary
The following table summarizes the yield of total saponins from Bacopa monnieri using various extraction methods. While specific data for this compound is limited, it is a component of the total saponins.
| Extraction Method | Solvent | Yield of Crude Extract (%) | Total Saponins in Extract (%) | Reference |
| Maceration (3 days, room temp) | Methanol | 27.89 ± 0.48 | 6.60 ± 0.12 | [2] |
| Maceration (3 days, room temp) | Ethanol | 17.14 ± 0.74 | 5.89 ± 0.49 | [2] |
| Decoction (3 hrs, 60°C) | Water | - | 0.56 ± 0.03 | [2] |
| Soaking in water then maceration | Ethanol | 26.08 ± 1.25 | 8.00 ± 0.67 | [2] |
| Soxhlet (3 hrs, 50°C) | Ethanol | 12.26 ± 0.04 | 6.91 ± 0.93 | [2] |
| Soaking in water, squeezing, then maceration | Ethanol | 12.98 ± 0.91 | 18.41 ± 0.80 | [2] |
| Soaking in water, squeezing, then percolation | Ethanol | 10.09 ± 0.07 | 19.28 ± 0.12 | [2] |
Experimental Protocols
Extraction Protocol: Ultrasonication
This method is suitable for efficient laboratory-scale extraction.
-
Sample Preparation: Weigh 0.5 g of dried, powdered Bacopa monnieri plant material.
-
Extraction: Place the powder in a conical flask and add 20 mL of methanol.
-
Sonication: Sonicate the mixture in a water bath at 60°C for 20 minutes.[4]
-
Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulate matter.
-
Storage: Store the extract in a sealed, light-protected container at low temperature (e.g., 4°C) until HPLC analysis.
HPLC Quantification Protocol
This protocol provides a reliable method for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Solvent A: 0.05 M Sodium Sulphate buffer, pH adjusted to 2.3 with sulfuric acid.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with a ratio of Solvent A to Solvent B of 68.5:31.5 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 205 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Standard Preparation: Prepare a stock solution of certified this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the filtered extract with the mobile phase as needed to fall within the range of the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and analysis.
Serotonergic Signaling Pathway Modulated by Bacopa monnieri Extract
Bacopa monnieri extract, which contains this compound, has been shown to modulate the serotonergic system. This pathway is crucial for cognitive functions such as learning and memory.[9][10]
Caption: Serotonergic pathway influenced by Bacopa monnieri.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anabolicminds.com [anabolicminds.com]
- 7. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and Functional Characterization of Bacopa monniera: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to minimize degradation of Bacopaside V during storage
Technical Support Center: Bacopaside V Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound and other related saponins?
A1: The stability of this compound and other triterpenoid saponins like Bacoside A3 and Bacopaside I is primarily influenced by temperature, pH, humidity, and light exposure.[1] High temperatures, high humidity, and highly acidic conditions are particularly detrimental, leading to significant degradation.[2][3]
Q2: What are the ideal storage conditions for crude Bacopa monnieri plant material and its extracts?
A2: To maximize the concentration of active saponins, it is recommended to use fresh plant material whenever possible.[4] For short-term storage (up to 3 months), crude plant materials should be stored under long-term stability (LS) conditions, defined as 30°C and 65% relative humidity (RH).[4][5] For purified compounds or extracts, storage at low temperatures (5°C) is highly effective at preventing degradation.[2][3] Packaging in high-density polyethylene can also significantly reduce the loss of bacosides during storage.[6]
Q3: How does pH impact the stability of this compound?
A3: this compound and related saponins are highly susceptible to acidic hydrolysis. Studies on similar bacosides show a sharp drop in stability at a pH of 1.2.[3][7] The degradation is slower at neutral (pH 6.8) and slightly alkaline (pH 9.0) conditions.[3] Therefore, it is critical to control the pH of solutions and formulations to prevent acid-catalyzed degradation.
Q4: What is the effect of temperature on this compound stability?
A4: Temperature is a critical factor in the stability of bacosides. The degradation rate increases significantly with temperature. In one study, the content of bacopaside I and bacoside A3 remained unchanged when stored at 5°C, but decreased gradually at 40°C and 60°C, and drastically at 80°C.[2][3]
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most common and reliable method for monitoring this compound and other bacosides is High-Performance Liquid Chromatography (HPLC) with UV detection, typically at 205 nm.[4][8] This technique allows for the separation and quantification of individual saponins, enabling precise tracking of their concentration over time.[9] A validated, stability-indicating HPLC method can distinguish the intact compound from its degradation products.[10]
Troubleshooting Guide
Problem: My HPLC analysis of a this compound sample shows unexpected peaks and a lower-than-expected concentration for the main peak.
-
Possible Cause 1: Acidic Degradation. The sample may have been exposed to acidic conditions during extraction, processing, or in the final solvent. Bacosides are known to undergo acid hydrolysis, which can break down the parent molecule into other compounds, resulting in new peaks.[10][11]
-
Solution: Ensure all solvents and buffers used are pH-neutral or slightly basic. If using an acidic mobile phase for chromatography, minimize the time the sample spends in the autosampler before injection.
-
-
Possible Cause 2: Thermal Degradation. The sample might have been exposed to high temperatures during extraction, drying, or storage.
-
Possible Cause 3: High Moisture Content. For solid extracts or plant material, high moisture content can accelerate degradation, especially when combined with elevated temperatures.[3]
-
Solution: Ensure materials are thoroughly dried using appropriate methods (e.g., cabinet drying at 50°C) and stored in airtight containers with desiccants.[6]
-
Problem: The concentration of my this compound standard solution is decreasing over time, even when stored in the dark.
-
Possible Cause: Improper Solvent or Storage Temperature. The choice of solvent and storage temperature is crucial. Even without light, degradation can occur if the temperature is too high or the solvent is not appropriate.
-
Solution: Prepare stock solutions in a suitable solvent like methanol or DMSO.[13][14] For long-term storage, aliquot the solution into separate vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[13] A study showed that bacosides in a crude extract solution remained stable at 5°C over a 28-day period.[2]
-
Quantitative Data on Bacopaside Stability
Table 1: Effect of Temperature on the Stability of Bacosides in a Crude Extract Solution over 28 Days
| Storage Temperature | Relative Concentration of Bacoside I & Bacoside A3 |
| 5°C | Remained unchanged |
| 40°C | Gradually reduced |
| 60°C | Gradually reduced |
| 80°C | Drastically decreased |
Data synthesized from studies on bacopaside I and bacoside A3, which are structurally similar to this compound.[2][3]
Table 2: Effect of pH on the Stability of Bacosides in a Standard Solution
| pH of Solution | Stability of Bacoside I & Bacoside A3 |
| 1.2 | Dropped sharply |
| 6.8 | Slowly decreased |
| 9.0 | Slowly decreased |
Data synthesized from studies on bacopaside I and bacoside A3.[3][7]
Experimental Protocols
Protocol: Quantification of Bacopasides by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound and other bacosides in extracts and formulations.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., water with 0.05% orthophosphoric acid or 0.05 M sodium sulphate buffer at pH 2.3).[4][15] A common starting point is a ratio like Acetonitrile:Water (31.5:68.5 v/v).[15]
-
Injection Volume: 10-20 µL.
2. Preparation of Standard Solution:
-
Accurately weigh about 1 mg of this compound reference standard.
-
Dissolve it in a known volume (e.g., 10 mL) of HPLC-grade methanol to create a stock solution.
-
Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.2 to 1 mg/mL).[4]
3. Preparation of Sample Solution (from dried extract):
-
Accurately weigh approximately 100 mg of the dried Bacopa monnieri extract into a volumetric flask.
-
Add a suitable volume of methanol (e.g., 25 mL) and sonicate for 15-20 minutes to ensure complete dissolution.[9][12]
-
Make up the volume with methanol and mix thoroughly.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial before analysis.[10][12]
4. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Factors causing this compound degradation and corresponding minimization strategies.
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
Caption: Experimental workflow for the quantification of this compound using HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. glpbio.com [glpbio.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the cost-effectiveness of Bacopaside V purification
Technical Support Center: Bacopaside V Purification
Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the cost-effective isolation and purification of this compound from Bacopa monnieri.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: Why is the yield of this compound from my extraction so low?
Answer: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and solutions:
-
Improper Solvent Selection: The choice of solvent is critical for efficient extraction. While methanol can produce a high yield of crude extract, a percolation method with ethanol after pre-soaking the plant material in water has been shown to yield a higher content of total saponins.[1][2][3] For selective extraction, a mixed solvent system of acetonitrile and n-butanol can be effective due to the polarity of bacopasides.[4]
-
Degradation During Extraction: Bacopasides can degrade at high temperatures.[5][6] Ensure that extraction temperatures are controlled. For instance, refluxing at 37°C has been used in some protocols.[7][8] Drying of the plant material should also be done at a controlled temperature, for example, between 37-42°C.[9][10]
-
Inadequate Cell Lysis: If the plant material is not properly ground, the solvent may not effectively penetrate the plant tissue to extract the bacopasides. Ensure the herb is powdered to a suitable mesh size (e.g., 30-40 mesh).[9][10]
-
Losses During Purification: Significant losses can occur during subsequent purification steps like column chromatography or recrystallization. Optimizing each step is crucial for maximizing the final yield.
Question 2: My final this compound product has low purity. How can I improve it?
Answer: Achieving high purity is a common challenge. Here are several strategies to enhance the purity of your this compound isolate:
-
Pre-extraction Defatting: The crude extract of Bacopa monnieri contains a significant amount of fatty material. A defatting step using a non-polar solvent like hexane prior to the main extraction can remove these impurities.[9][10]
-
Multi-Step Purification: A single purification method is often insufficient. A combination of techniques is generally more effective. This can include:
-
Solvent Partitioning: After initial extraction, partitioning the aqueous solution with a solvent like n-butanol can selectively transfer bacosides to the solvent phase, enriching their concentration.[9][10]
-
Column Chromatography: Silica gel column chromatography with a gradient elution of methanol in ethyl acetate is a widely used method for separating bacosides.[7][8] Macroporous resin chromatography can also be employed to retain active ingredients while removing impurities.[11]
-
Recrystallization: This is a powerful final step for achieving high purity. Isopropanol has been successfully used as a solvent for the recrystallization of bacopasides, yielding a product with over 88% purity.[4]
-
-
Optimizing Chromatography Conditions: For column chromatography, factors such as the choice of stationary phase (e.g., silica gel mesh size), mobile phase composition, and gradient slope are critical for achieving good separation.[7][8]
Question 3: The purification process is too expensive for large-scale production. How can I make it more cost-effective?
Answer: Reducing the cost of purification without compromising yield and purity is a key objective for industrial applications. Consider the following cost-saving measures:
-
Avoid Expensive Techniques: Techniques like lyophilization (freeze-drying) are time-consuming and require expensive equipment.[9][10] Spray drying can be a more rapid and lower-cost alternative for obtaining the final product in a stable powder form.[9][10]
-
Solvent Recovery and Recycling: Implementing a solvent recovery system can significantly reduce the operational costs associated with the large volumes of solvents used in extraction and chromatography.
-
Process Optimization: Instead of relying solely on costly multi-step column chromatography, explore simpler and more scalable methods. For example, a process involving selective solvent extraction, adsorption, and recrystallization can be more economical for industrial production.[4]
-
Use of Resins: Macroporous resin chromatography can be a cost-effective alternative to silica gel for initial purification and enrichment, as resins can often be regenerated and reused.[11]
Question 4: My this compound appears to be degrading during storage. What are the best storage conditions?
Answer: Bacopasides are susceptible to degradation under certain conditions. To ensure the stability of your purified product and the crude plant material:
-
Temperature: Store both the crude plant material and the purified bacopasides at low temperatures. Studies have shown that bacopasides remain stable at 5°C, while significant degradation occurs at higher temperatures (40-80°C).[5][6]
-
pH: Bacopasides are more stable at a neutral or slightly alkaline pH. They degrade rapidly in highly acidic conditions (pH 1.2).[5][6]
-
Moisture: Crude extracts of Bacopa monnieri are hygroscopic and can adsorb a significant amount of moisture, which can lead to degradation.[5] Store the extract and purified powder in a desiccated, airtight container.
-
Stabilizing Agents: The addition of stabilizing agents like beta-cyclodextrin during the final processing steps can help to produce a more stable, non-hygroscopic powder.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity I can expect for this compound?
A1: The yield and purity of this compound can vary significantly depending on the purification method. A high-yielding process involving solvent polarity-gradient extraction and silica-gel column chromatography has been reported to yield 34.6 mg of bacoside A per gram of crude extract with 93% purity.[7] Another method involving selective solvent extraction and recrystallization has achieved a purity of over 88%.[4] A process designed for industrial scale, involving extraction, precipitation, and solvent partitioning, yields a product with 20-30% bacosides.[9]
Q2: What analytical techniques are used to quantify this compound?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods for the quantification of bacopasides.[7][9][12] These techniques are used to determine the percentage of bacosides in the final product and to monitor the efficiency of each purification step.[9]
Q3: Is it better to use fresh or dried Bacopa monnieri for extraction?
A3: Studies suggest that fresh plant material should be used to obtain the maximum concentration of active saponins. If the material is to be stored, it should be kept under long-term stability conditions (e.g., 30°C and 65% RH) for no more than 3 months.[12]
Data Presentation
Table 1: Comparison of Different Bacopaside Purification Methods
| Method | Key Steps | Purity Achieved | Yield | Reference |
| Method A | Acetonitrile-n-butyl alcohol extraction, adsorption with sodium chloride, chitosan, and diatomite, ethyl acetate-ethanol hot washing, isopropanol recrystallization. | >88% | 2.57 Kg from a larger batch | [4] |
| Method B | Sequential polarity gradient solvent extraction (hexane, acetone, methanol), silica-gel column chromatography. | 93% | 34.6 mg/g of crude extract | [7] |
| Method C | Defatting with hexane, acetone extraction, methanol extraction, precipitation with acetone, n-butanol partitioning, spray drying. | 20-30% | 1.5-2.5% based on dry weight of the herb | [9][10] |
| Method D | Extraction from commercial tablets, solvent polarity gradient method, silica gel column chromatography. | 83.46% | 92.8 mg/g of crude extract | [8] |
Experimental Protocols
Protocol 1: High-Purity this compound Purification by Column Chromatography
This protocol is based on a method for achieving high purity bacoside A, which is applicable for this compound.[7][8]
1. Extraction:
- Grind 100g of dried Bacopa monnieri powder.
- Sequentially extract the powder with 500 mL of hexane, followed by acetone, and then methanol. Each extraction should be performed by refluxing at 37°C for 6 hours.
- Collect the methanol fraction and dry it using a rotary evaporator. This is your bacoside-rich crude extract.
2. Silica Gel Column Chromatography:
- Prepare a slurry of 100-200 mesh size silica gel in ethyl acetate and pack it into a glass column (e.g., 60 cm x 2.4 cm).
- Adsorb 1g of the crude extract onto 10g of silica gel by dissolving it in a minimal amount of methanol and then drying it.
- Carefully load the dried extract-silica mixture onto the top of the prepared column.
- Elute the column with a gradient of methanol in ethyl acetate, starting from 1% methanol and gradually increasing to 30%.
- Collect 10 mL fractions.
3. Fraction Analysis and Pooling:
- Analyze the collected fractions for the presence of this compound using HPTLC. The mobile phase for HPTLC can be ethyl acetate:methanol:water (7:2:1).
- Visualize the spots by spraying with 20% (v/v) methanolic-sulfuric acid and heating.
- Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the final product.
Protocol 2: Cost-Effective, Scalable this compound Purification
This protocol is adapted from a patented method suitable for industrial production.[9][10]
1. Initial Extraction:
- Dry freshly harvested Bacopa monnieri at 37-42°C and powder it to 30-40 mesh size.
- Defat the powdered herb with hexane in a Soxhlet extractor.
- Extract the defatted herb first with acetone and then with methanol to obtain an extract rich in bacosides.
2. Precipitation and Partitioning:
- Concentrate the methanol extract to one-twentieth of its original volume under reduced pressure.
- Gradually add the concentrated extract to acetone (a w/w ratio of methanol extract to acetone of 1:4 to 1:10) to precipitate the crude bacosides.
- Filter the precipitate and dissolve it in water.
- Extract the aqueous solution with n-butanol to selectively transfer the bacosides into the butanol phase.
3. Final Processing:
- Separate and concentrate the n-butanol phase under vacuum to obtain a semi-dry mass.
- Dissolve the semi-dry mass in water and add a stabilizing agent like beta-cyclodextrin (1-5%).
- Spray dry the stabilized solution at an air temperature of 90-110°C to obtain a stable, free-flowing powder enriched in bacosides.
Visualizations
Caption: High-Purity this compound Purification Workflow.
Caption: Cost-Effective this compound Purification Workflow.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. thaiscience.info [thaiscience.info]
- 4. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. jees.in [jees.in]
- 9. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 10. WO2004054599A1 - Process for preparing stable bacosites enriched fraction in non-hygroscopic form - Google Patents [patents.google.com]
- 11. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 12. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Effects of Bacopaside V: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Bacopaside V, a triterpenoid saponin isolated from Bacopa monnieri, with the well-established steroidal anti-inflammatory drug, dexamethasone. The information is supported by experimental data from publicly available scientific literature.
Executive Summary
Bacopa monnieri has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Modern scientific studies have begun to validate these uses, attributing the plant's therapeutic properties to its rich content of bioactive compounds, including bacosides. While research indicates that bacoside-enriched fractions of Bacopa monnieri can inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), specific quantitative data on the anti-inflammatory activity of isolated this compound is limited in the currently available literature.
This guide juxtaposes the known anti-inflammatory mechanisms of Bacopa monnieri and its constituents against dexamethasone, a potent corticosteroid widely used as a benchmark in anti-inflammatory research. The provided experimental protocols and data tables are intended to offer a framework for researchers looking to validate and compare the anti-inflammatory potential of novel compounds like this compound.
Comparative Data on Anti-inflammatory Activity
Due to the lack of specific IC50 values for this compound in the reviewed literature, a direct quantitative comparison is challenging. However, we can compare the general findings for Bacopa monnieri extracts and bacosides with the established potency of dexamethasone.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| This compound | Not Available | Not Available | Data Not Available | - |
| Bacopa monnieri Extract | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 134 µg/mL | [3] |
| Dexamethasone | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 34.60 µg/mL | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
| Compound | Cell Line | Stimulant | Cytokine | Inhibition | IC50 Value | Citation |
| This compound | Not Available | Not Available | TNF-α, IL-6 | Data Not Available | Data Not Available | - |
| Bacoside-enriched fraction | LPS-activated PBMCs | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant Inhibition | Not Determined | [5] |
| Dexamethasone | Alveolar Macrophages | - | IL-6 | Dose-dependent | ~1 x 10⁻⁸ M | [6] |
| Dexamethasone | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | Dose-dependent | Not Determined | [7] |
Mechanism of Action: Signaling Pathways
This compound and Bacopa monnieri Constituents:
The anti-inflammatory effects of Bacopa monnieri and its bacosides are believed to be mediated through the downregulation of pro-inflammatory signaling pathways. The primary mechanism involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6] This leads to a reduction in the production of prostaglandins and nitric oxide, key mediators of inflammation. Furthermore, bacosides have been shown to suppress the release of pro-inflammatory cytokines, including TNF-α and IL-6, from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[2][5]
Caption: Putative anti-inflammatory pathway of this compound.
Dexamethasone:
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[4] This complex then translocates to the nucleus, where it can influence gene expression in two main ways: transactivation and transrepression. In transrepression, the GR complex interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a significant reduction in the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[4] Through transactivation, the GR complex can upregulate the expression of anti-inflammatory proteins.
Caption: Anti-inflammatory mechanism of Dexamethasone.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.
1. Cell Culture and Treatment (LPS-induced Inflammation Model)
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS).
Caption: Experimental workflow for in vitro inflammation assay.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
-
Pre-treat the cells with varying concentrations of this compound or the positive control (dexamethasone) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the plates for an additional 24 hours.
-
After incubation, collect the cell culture supernatant for subsequent analysis of nitric oxide and cytokine levels.
-
2. Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate again at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
3. Cytokine Assays (ELISA for TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.
-
Principle: A specific capture antibody coated on the microplate well binds the cytokine of interest. A second, enzyme-linked detection antibody then binds to the captured cytokine. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Procedure (General):
-
Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration using a standard curve prepared with known concentrations of the recombinant cytokine.
-
Conclusion
The available evidence suggests that constituents of Bacopa monnieri, including bacosides, possess anti-inflammatory properties by inhibiting key inflammatory mediators. However, to definitively validate the anti-inflammatory effects of this compound and establish its potential as a therapeutic agent, further research is required to generate specific quantitative data, such as IC50 values for the inhibition of nitric oxide, TNF-α, and IL-6. Direct comparative studies with established anti-inflammatory drugs like dexamethasone, using standardized in vitro and in vivo models, will be crucial in determining its relative potency and therapeutic promise. The experimental protocols and comparative framework provided in this guide are intended to facilitate such future investigations.
References
- 1. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of flavonoids on TNF-alpha-induced IL-8 gene expression in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Bacopaside V and Synthetic Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring neuroprotective compound, Bacopaside V, derived from Bacopa monnieri, and three leading synthetic neuroprotective agents: Memantine, Edaravone, and Piracetam. This document aims to offer an objective comparison of their performance based on available experimental data, detailing their mechanisms of action, and providing comprehensive experimental protocols for key assays.
Executive Summary
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. While synthetic drugs have long dominated the therapeutic landscape, there is a growing interest in the potential of natural compounds. This guide delves into a comparative analysis of Bacopasides, specifically this compound, a prominent saponin from the Ayurvedic herb Bacopa monnieri, against the synthetic agents Memantine, Edaravone, and Piracetam. This analysis focuses on their neuroprotective efficacy, underlying mechanisms of action, and available quantitative data from in vitro and in vivo studies.
This compound emerges as a promising natural agent with a multi-faceted neuroprotective profile, primarily attributed to its potent antioxidant and anti-inflammatory properties. It demonstrates the ability to reduce oxidative stress, enhance endogenous antioxidant enzyme activity, and modulate key signaling pathways involved in neuronal survival.
Memantine , an NMDA receptor antagonist, offers a distinct mechanism by mitigating excitotoxicity, a key driver of neuronal damage in many neurodegenerative conditions. It also exhibits anti-inflammatory and neurotrophic effects.
Edaravone is a powerful free radical scavenger, effectively neutralizing a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting neurons from oxidative damage.
Piracetam , a member of the racetam family, is believed to exert its neuroprotective effects by enhancing the fluidity of neuronal membranes and improving mitochondrial function, which are crucial for neuronal health and communication.
This guide presents a structured comparison of these agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms to aid researchers and drug development professionals in their evaluation of these neuroprotective strategies.
Data Presentation: Comparative Performance
The following tables summarize the available quantitative data for this compound and the selected synthetic neuroprotective agents. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various independent studies. Experimental conditions can vary significantly between studies, which should be taken into account when interpreting these values.
| Agent | Assay | Model System | Concentration/Dose | Result | Citation |
| This compound (as part of Bacopa monnieri extract) | DPPH Radical Scavenging | In vitro | Not specified | IC50 values ranging from 130.6 ± 3.0 to 249.9 ± 12.1 mcg/mL | [1] |
| Nitric Oxide Scavenging | RAW 264.7 cells | Not specified | IC50 value of 134 mcg/mL | [1] | |
| H2O2-induced toxicity | SH-SY5Y cells | 1 µg/mL and 10 µg/mL | Neuroprotective effect observed | [2] | |
| Memantine | NMDA-induced neuronal cell death (MTT assay) | Rat cortical neurons | Not specified | IC50 = 0.81 µmol/L | [3] |
| NMDA-induced neuronal cell death (LDH assay) | Rat cortical neurons | Not specified | IC50 = 0.99 µmol/L | [3] | |
| LPS-induced neurotoxicity (MTT assay) | SH-SY5Y cells | 0.01 µM, 0.5 µM, 1 µM | Significant increase in cell viability | [4] | |
| Edaravone | H2O2-induced neurotoxicity | miMNs from iPSCs | Not specified | IC50 = 5.4 µM | [5] |
| Glutamate-induced neurotoxicity | miMNs from iPSCs | Not specified | Significantly alleviated neurite damage | [5] | |
| Lipid peroxidation in rat brain homogenate | In vitro | Not specified | IC50 = 15.3 µM | [6] | |
| Piracetam | Not available |
Mechanisms of Action: A Comparative Overview
The neuroprotective effects of this compound and the synthetic agents are mediated through distinct yet sometimes overlapping mechanisms.
This compound: The Multi-Target Natural Agent
This compound, a key constituent of Bacopa monnieri, exerts its neuroprotective effects through a combination of actions:
-
Antioxidant Activity: this compound is a potent antioxidant that can directly scavenge free radicals. Furthermore, extracts of Bacopa monnieri have been shown to enhance the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), thereby bolstering the cell's natural defense against oxidative stress.[7]
-
Anti-Inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Bacopa monnieri extracts have been shown to reduce the production of pro-inflammatory cytokines.[8]
-
Modulation of Signaling Pathways: Bacopaside I, a structurally similar compound, has been shown to exert neuroprotective effects via the PKC and PI3K/Akt pathways.[9]
Synthetic Agents: Targeted Mechanisms
-
Memantine: The NMDA Receptor Modulator: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] By blocking the NMDA receptor channel when it is excessively open, memantine prevents the massive influx of calcium ions (Ca2+) that leads to excitotoxicity and neuronal death.[12] It also has anti-inflammatory properties and can increase the release of neurotrophic factors.[13]
-
Edaravone: The Potent Free Radical Scavenger: Edaravone is a powerful antioxidant that effectively scavenges a wide range of free radicals, including hydroxyl radicals (•OH) and peroxyl radicals (LOO•).[14][15][16] This action inhibits lipid peroxidation and protects neuronal membranes, mitochondria, and other cellular components from oxidative damage.[14][16] It can also upregulate antioxidant enzymes.[14]
-
Piracetam: The Membrane Fluidity Enhancer: The primary proposed mechanism of Piracetam is its ability to increase the fluidity of neuronal cell membranes.[17][18] This is thought to improve the function of membrane-bound proteins, such as receptors and ion channels, leading to enhanced neurotransmission, neuroplasticity, and neuroprotection.[19][20] It is also suggested to improve mitochondrial function.[21]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective and antioxidant properties of compounds like this compound and synthetic agents.
MTT Assay for Cell Viability and Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or synthetic agent) for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., H2O2, glutamate, or amyloid-beta peptide) to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed cells). The neuroprotective effect is calculated by comparing the viability of cells treated with the toxin and the test compound to those treated with the toxin alone.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test sample. Ascorbic acid is often used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined.
-
Thioflavin T (ThT) Assay for Amyloid Aggregation
The Thioflavin T (ThT) assay is used to monitor the formation of amyloid fibrils, a key pathological hallmark in Alzheimer's disease.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Protocol:
-
Reagent Preparation: Prepare a stock solution of ThT (e.g., 2.5 mM in water) and a solution of the amyloid-beta (Aβ) peptide (e.g., 100 µM in a suitable buffer like PBS).
-
Aggregation Assay: In a black 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations. Add ThT to a final concentration of 25 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of the samples with the test compound to the control (Aβ alone).
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of key endogenous antioxidant enzymes.
-
SOD Activity Assay Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., WST-1). SOD in the sample will compete for the superoxide radicals, thus inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
-
CAT Activity Assay Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in H2O2 concentration is monitored spectrophotometrically by the decrease in absorbance at 240 nm.
-
General Protocol (using commercial kits):
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.
-
Assay Procedure: Follow the specific protocol provided with the commercial assay kit for either SOD or CAT activity. This typically involves adding the sample and reagents to a 96-well plate and measuring the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the enzyme activity based on the standard curve and normalization to the total protein concentration of the sample.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action for this compound and the synthetic neuroprotective agents.
Caption: this compound's neuroprotective mechanism.
Caption: Mechanisms of synthetic neuroprotective agents.
Experimental Workflow
Caption: General workflow for neuroprotection assays.
Conclusion
This comparative analysis highlights the diverse strategies through which both natural and synthetic compounds can confer neuroprotection. This compound, as a key bioactive component of Bacopa monnieri, presents a compelling case for a multi-target approach, leveraging its antioxidant and anti-inflammatory properties to create a favorable environment for neuronal survival. In contrast, the synthetic agents Memantine, Edaravone, and Piracetam offer more targeted interventions, focusing on specific pathways like NMDA receptor modulation, direct free radical scavenging, and enhancement of membrane fluidity, respectively.
The choice of a neuroprotective agent for research or therapeutic development will ultimately depend on the specific pathological context of the neurodegenerative disease being addressed. While synthetic agents provide well-defined mechanisms and established clinical data, the broader, more holistic action of natural compounds like this compound warrants further investigation, particularly in the context of complex, multifactorial diseases. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this critical field of drug discovery. Further head-to-head studies are crucial to definitively establish the relative efficacy and potential synergistic effects of these promising neuroprotective agents.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 15. nbinno.com [nbinno.com]
- 16. Edaravone, a free radical scavenger, protects neuronal cells' mitochondria from ischemia by inactivating another new critical factor of the 5-lipoxygenase pathway affecting the arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piracetam-induced changes to membrane physical properties. A combined approach by 31P nuclear magnetic resonance and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. benchchem.com [benchchem.com]
Unveiling the Potential of Bacopaside V: A Comparative Guide to Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, triterpenoid saponins have garnered significant attention for their diverse pharmacological activities. Among these, Bacopaside V, a constituent of the revered Ayurvedic herb Bacopa monnieri, is emerging as a compound of interest. This guide provides a comprehensive comparison of the efficacy of this compound and other notable triterpenoid saponins, supported by available experimental data, detailed methodologies, and visual representations of their molecular interactions.
Comparative Efficacy of Triterpenoid Saponins
While direct comparative studies on this compound are still emerging, research on closely related compounds and other prominent triterpenoid saponins provides valuable insights into its potential efficacy. Bacoside A, a complex mixture of saponins from Bacopa monnieri that includes bacopaside II, bacopasaponin C, bacoside A3, and a jujubogenin isomer of bacopasaponin C, has demonstrated significant neuroprotective effects.[1][2][3]
Neuroprotective Effects
The neuroprotective potential of triterpenoid saponins is a key area of investigation, with promising applications in neurodegenerative diseases.
Table 1: Comparative Neuroprotective Activity
| Compound/Extract | Model | Key Findings | Quantitative Data | Reference |
| Bacoside A | Endothelin-1 induced cerebral ischemia in rats | Reduced neurological deficit and infarct volume. Found to be the most potent among the three tested compounds. | Neurological score reduced to 2.2 ± 0.16 (from 4.2 ± 0.23 in ischemic group). Infarct volume reduced to 31.8% ± 1.30%. | [1] |
| Asiatic Acid | Endothelin-1 induced cerebral ischemia in rats | Showed neuroprotective effects by reducing neurological deficit and infarct volume. | Neurological score reduced to 2.65 ± 0.17. Infarct volume reduced to 32.3% ± 1.25%. | [1] |
| Asiaticoside | Glutamate-induced excitotoxicity in primary cultured mouse cortical neurons | Decreased neuronal cell loss in a concentration-dependent manner. | At 10 µmol/L, prevented cell damage, with 14.61 ± 2.14% of cells being propidium iodide positive compared to 29.58 ± 2.41% in the NMDA-treated group. | [4] |
| Asiaticoside | X-ray induced toxicity in SH-SY5Y cells | Reduced cell viability at higher concentrations. | IC50 > 500.00 µM | [5][6] |
| Asiatic Acid | X-ray induced toxicity in SH-SY5Y cells | Showed a dramatic reduction in cell viability. | IC50 = 34.99 ± 0.12 µM | [5][6] |
| Ginsenoside Rg1 | Rotenone-induced toxicity in primary nigral neurons | Reduced rotenone-induced cell death and restored mitochondrial membrane potential. | Reduced cell death by 58% (SEM=±5.60; N=3). Restored mitochondrial membrane potential by at least 38% (SEM=±2.15; N=3). | [7] |
| Bacopaside X | Scopolamine-induced Alzheimer's disease in mice | Exhibited strong potential against acetylcholinesterase. | IC50: 12.78 µM | [8] |
Note: Direct quantitative data for this compound in similar neuroprotective assays is not yet widely available in the reviewed literature.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases, and triterpenoid saponins have shown potential in modulating inflammatory pathways.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Extract | Model | Key Findings | Quantitative Data | Reference |
| Ginsenoside Rd | LPS-stimulated RAW264.7 cells | Inhibited nitric oxide (NO) production and PGE2 synthesis by down-regulating iNOS and COX-2 expression via NF-κB inhibition. | NO production inhibited by 40%. PGE2 synthesis inhibited by 69% to 93%. | [9] |
| Ginsenoside Rg1 | Alcoholic hepatitis rat model | Suppressed the production of proinflammatory cytokines and the activation of NF-κB. | - | [10] |
| Ginsenosides (SF, Rk3, Rg6, Rs4) | TNF-α-induced NF-κB transcriptional activity in HepG2 cells | Significantly inhibited TNF-α-induced NF-κB transcriptional activity. | IC50 values: SF (10.17 ± 0.69 µM), Rk3 (15.32 ± 0.29 µM), Rg6 (25.12 ± 1.04 µM), Rs4 (11.98 ± 0.85 µM). | [11] |
Note: Specific quantitative data on the anti-inflammatory activity of this compound is a subject for further investigation.
Cognitive Enhancement
The potential of triterpenoid saponins to enhance cognitive function is of significant interest, particularly for age-related cognitive decline and neurodegenerative disorders.
Table 3: Comparative Cognitive Enhancement Activity
| Compound/Extract | Model | Key Findings | Quantitative Data | Reference |
| Bacopa monnieri extract | Aluminum-induced memory loss in rats (Morris water maze) | Significantly protected against memory impairment. | - | [12] |
| Ginsenoside Rg1 | Scopolamine-induced dementia in mice (Morris water maze) | Ameliorated cognition-deficiency and showed stronger effects than Rb1 on escape acquisition. | - | [13] |
| Bacopaside X & Quercetin | Scopolamine-induced Alzheimer's disease in mice (Morris water maze) | Synergistically showed promising results in neuroprotection and improved behavioral performance. | - | [14] |
Note: While Bacopa monnieri extracts containing various bacosides have shown cognitive benefits, specific data on the cognitive-enhancing effects of isolated this compound is needed.
Experimental Protocols
MTT Assay for Neuroprotection
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity, which is indicative of neuroprotection.[13][15][16]
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Asiaticoside) for a specified duration.
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., glutamate, rotenone, H2O2) to the cells, with and without the test compound.
-
MTT Incubation: After the toxicity induction period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard method for screening acute anti-inflammatory activity of compounds.[17][18][19][20][21]
-
Animal Model: Use rats or mice, divided into control, standard drug, and test compound groups.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways
Understanding the molecular mechanisms through which these saponins exert their effects is crucial for targeted drug development.
Bacosides and Neuroprotective Signaling
Bacosides from Bacopa monnieri are known to modulate several signaling pathways to confer neuroprotection. They are reported to have antioxidant effects, modulate the activity of neurotransmitters, and influence the PI3K/Akt and ERK pathways.[2][22]
Caption: Bacoside-mediated neuroprotective signaling pathway.
Asiaticoside and Anti-inflammatory Signaling
Asiaticoside exerts its anti-inflammatory effects by targeting key inflammatory signaling cascades, including the NF-κB and p38 MAPK pathways.[23]
Caption: Asiaticoside's anti-inflammatory mechanism via MAPK and NF-κB.
Ginsenoside Rg1 and Cognitive Enhancement Signaling
Ginsenoside Rg1 is believed to enhance cognitive function through the activation of the PKA/CREB signaling pathway, leading to the expression of genes involved in synaptic plasticity and memory formation.[24][25]
Caption: Ginsenoside Rg1's role in cognitive enhancement via PKA/CREB.
Conclusion
This compound holds considerable promise as a therapeutic agent, particularly in the realm of neuroprotection and cognitive enhancement. While direct comparative data remains a key area for future research, the existing evidence for related bacosides and other triterpenoid saponins like Asiaticoside and Ginsenoside Rg1 provides a strong rationale for its continued investigation. The elucidation of its precise mechanisms of action and a robust quantitative comparison of its efficacy will be pivotal in unlocking its full therapeutic potential for the benefit of researchers, clinicians, and patients alike.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Radioprotective effects of asiaticoside and asiatic acid in neural stem cells derived from human stem cells from apical papilla through increasing dose-reduction factor and their lowering effects on SH-SY5Y cell viability | PLOS One [journals.plos.org]
- 6. Radioprotective effects of asiaticoside and asiatic acid in neural stem cells derived from human stem cells from apical papilla through increasing dose-reduction factor and their lowering effects on SH-SY5Y cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of ginsenoside-Rg1 in primary nigral neurons against rotenone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenoside Rg1 inhibits inflammatory responses via modulation of the nuclear factor-κB pathway and inhibition of inflammasome activation in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Evaluation of Bacopa monniera for its synergistic activity with rivastigmine in reversing aluminum-induced memory loss and learning deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Synergistic neuroprotection by phytocompounds of Bacopa monnieri in scopolamine-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay [bio-protocol.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bacopa monnieri protects SH-SY5Y cells against tert-Butyl hydroperoxide-induced cell death via the ERK and PI3K pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ginsenosides Rb1 and Rg1 Stimulate Melanogenesis in Human Epidermal Melanocytes via PKA/CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alzdiscovery.org [alzdiscovery.org]
In Vivo Validation of Bacopaside V's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the therapeutic targets of Bacopaside V, a triterpenoid saponin isolated from Bacopa monnieri. Due to the limited number of studies focusing specifically on isolated this compound, this guide draws upon available data for Bacoside B (a mixture containing this compound) and other major bacosides to infer its potential therapeutic activities and mechanisms.
Executive Summary
This compound is a component of Bacoside B, one of the major bioactive saponin mixtures in Bacopa monnieri.[1][2] While direct in vivo validation of this compound's specific therapeutic targets is not extensively documented, research on Bacopa monnieri extracts and other isolated bacosides, such as Bacoside A and Bacopaside I, provides significant insights into its likely neuroprotective and cognitive-enhancing properties. The therapeutic potential of bacosides is often attributed to their antioxidant and anti-inflammatory activities, as well as their ability to modulate neurotransmitter systems.[3][4][5] Preclinical studies on various bacosides suggest a role in managing conditions like Alzheimer's disease, Parkinson's disease, and chronic pain.[6][7][8] This guide will synthesize the available in vivo data to present a comparative perspective on the potential therapeutic applications of this compound.
Comparative Analysis of Bacoside Activity
While specific in vivo data for this compound is scarce, comparative studies on different bacosides and extracts provide a basis for understanding its potential efficacy.
| Compound/Extract | Animal Model | Key Findings | Reference |
| Bacoside A | Scopolamine-induced amnesic mice | Significantly more effective in alleviating neurodegeneration when delivered via solid lipid nanoparticles compared to the extract alone. | [9][10] |
| Bacoside A | Rats | Showed a dose-dependent decrease in Evan's Blue dye extravasation in the brain, indicating a protective effect on the blood-brain barrier. Also increased the activity of antioxidant enzymes (SOD, catalase, GPx) and decreased lipid peroxidation. | [11] |
| Bacopaside I | Cerebral ischemia model in rats | Reduced neurological deficits, cerebral infarct volume, and edema. Markedly increased brain ATP content and antioxidant enzyme activities. | [3] |
| Bacopa monnieri Extract | MPTP-induced Parkinson's disease model in mice | Exhibited both neuroprotective and neurorescue effects against the degeneration of dopaminergic neurons. | [8] |
| Bacopa monnieri Extract | Chronic unpredictable mild stress (CUMS)-induced depression model in mice | Bacopaside I, a component of the extract, reversed HPA axis hyperactivity. | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from in vivo studies on Bacopa monnieri and its constituents.
Scopolamine-Induced Amnesia Model in Mice
-
Animal Model: Swiss albino male mice (25-30 gm).
-
Induction of Amnesia: Scopolamine hydrobromide (0.4 mg/kg, i.p.) is administered to induce amnesia.
-
Treatment: A bacoside-rich extract (BRE) or BRE-loaded solid lipid nanoparticles (SLNs) are administered orally.
-
Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze to evaluate escape latency and time spent in the target quadrant.
-
Biochemical Analysis: After behavioral testing, brain tissue is collected for the estimation of acetylcholinesterase (AChE) activity and antioxidant enzyme levels.[9][10]
MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (30 mg/kg/day for 5 consecutive days).
-
Treatment: Bacopa monnieri extract (BME) is administered orally.
-
Behavioral Assessment: Motor coordination and balance are evaluated using the rotarod test.
-
Neurochemical Analysis: Striatal and nigral tissues are analyzed for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Immunohistochemistry: Tyrosine hydroxylase (TH) immunohistochemistry is performed on brain sections to assess the survival of dopaminergic neurons.[8]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of bacosides are believed to be mediated through multiple signaling pathways. While the specific pathways modulated by this compound in vivo have not been elucidated, the general mechanisms of bacosides involve antioxidant, anti-inflammatory, and neuromodulatory actions.
Antioxidant and Neuroprotective Pathways
Bacosides have been shown to enhance the antioxidant defense system in the brain.[3][4] This is a critical mechanism for protecting neurons from oxidative stress-induced damage, a key pathological feature in many neurodegenerative diseases.
Caption: Bacosides upregulate antioxidant enzymes to mitigate oxidative stress and promote neuroprotection.
Experimental Workflow for In Vivo Validation
The process of validating the therapeutic targets of a compound like this compound in vivo typically follows a structured workflow, from initial hypothesis to detailed molecular analysis.
Caption: A typical experimental workflow for in vivo validation of a therapeutic compound.
Conclusion and Future Directions
While direct in vivo evidence for the therapeutic targets of this compound is currently limited, the existing body of research on Bacopa monnieri and its other saponin constituents strongly suggests its potential as a neuroprotective and cognitive-enhancing agent. The antioxidant and anti-inflammatory properties of bacosides, along with their ability to modulate neurotransmitter systems, provide a solid foundation for its therapeutic potential.
Future research should focus on isolating this compound and conducting rigorous in vivo studies to:
-
Elucidate its specific molecular targets and signaling pathways.
-
Establish a clear dose-response relationship for its therapeutic effects.
-
Conduct comparative studies against existing therapies for relevant neurological disorders.
-
Investigate its pharmacokinetic and pharmacodynamic profiles.
Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical profile of bacopasides from Bacopa monnieri (BM) as an emerging class of therapeutics for management of chronic pains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study [frontiersin.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Bacopaside V and its Aglycone, Pseudojujubogenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of Bacopaside V, a triterpenoid saponin from Bacopa monnieri, and its aglycone, pseudojujubogenin. Direct comparative quantitative data for these two specific compounds is limited in publicly available literature. Therefore, this guide synthesizes available data on closely related compounds and extracts containing these molecules to infer their potential bioactivities.
Introduction
This compound is a saponin found in Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement.[1] Like other bacosides, this compound is a glycoside, consisting of a sugar moiety attached to a non-sugar aglycone. The aglycone of this compound is pseudojujubogenin.[1] The bioactivity of saponins is often attributed to either the parent glycoside, the aglycone released after hydrolysis, or their synergistic effects. This comparison aims to elucidate the potential differences in the biological activities of this compound and its core steroidal structure, pseudojujubogenin.
Quantitative Bioactivity Data
Cytotoxicity
Studies have investigated the cytotoxic effects of Bacopa monnieri extracts and its constituents against various cancer cell lines. While specific IC50 values for this compound are not reported, data for related compounds and extracts are presented below.
| Compound/Extract | Cell Line(s) | Bioactivity (IC50) | Reference |
| Dichloromethane fraction of Bacopa monnieri extract | HT29, Colo320, Caco2 (Colon), A549 (Lung), HeLa, SiHa (Cervix), MCF-7, MDAMB-231 (Breast) | 41.0–60.0 µg/mL | [2] |
| Ethanolic extract of Bacopa monnieri | MCF-7 (Breast) | 72.0 µg/mL | [3] |
| Ethanolic extract of Bacopa monnieri | MDA-MB 231 (Breast) | 75.0 µg/mL | [3] |
| Bacopaside II | HT-29, SW480, SW620, HCT116 (Colon) | Significant growth reduction at ≥15 µM | [4] |
| Bacopaside I + Bacopaside II (Combination) | MDA-MB-231 (Breast) | IC50 values reported for synergistic effects | [5] |
Note: Bacopaside II possesses the same aglycone (pseudojujubogenin) as this compound. The provided data suggests that bacosides and their extracts exhibit cytotoxic activity, but further studies are required to determine the specific contribution of this compound and pseudojujubogenin.
Experimental Protocols
Detailed experimental methodologies for the cited bioactivities are crucial for reproducibility and further research. Below are representative protocols for assessing cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described in studies evaluating the cytotoxic effects of Bacopa monnieri extracts.[2]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound or pseudojujubogenin) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways
The bioactive compounds from Bacopa monnieri have been shown to modulate various signaling pathways, contributing to their neuroprotective, anti-inflammatory, and anticancer effects.
Neuroprotective and Anti-inflammatory Pathways
Bacosides, as a group, are known to exert their neuroprotective effects by mitigating oxidative stress and inflammation.[6][7] They have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] Some studies suggest the involvement of specific pathways, such as the PKC and PI3K/Akt pathway, in the neuroprotective action of Bacopaside I.[8]
Below is a generalized diagram of a potential anti-inflammatory signaling pathway that could be modulated by this compound and its aglycone.
Caption: Potential anti-inflammatory mechanism of this compound.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and comparing the bioactivity of compounds like this compound and pseudojujubogenin is outlined below.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]
- 2. Exploring the Cytotoxic Potential of Triterpenoids-enriched Fraction of Bacopa monnieri by Implementing In vitro, In vivo, and In silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anticancer potential of Bacopa monnieri L. against MCF-7 and MDA-MB 231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ayurvedic plant Bacopa Monnieri inhibits inflammatory pathways in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometry vs. HPLC for Bacopaside V Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals working with Bacopa monnieri, accurate quantification of its bioactive compounds is paramount. Among these, Bacopaside V is a key triterpenoid saponin of interest. The choice of analytical methodology for its quantification is critical for ensuring the quality, consistency, and efficacy of herbal extracts and derived products. This guide provides an objective comparison between two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of UV-Vis light by the entire sample at a specific wavelength. | Physically separates individual compounds in a sample before detecting and quantifying them. |
| Specificity | Low. Measures the collective absorbance of all compounds that absorb light at the selected wavelength, leading to potential interferences.[1] | High. Each compound is separated based on its physicochemical properties, allowing for specific quantification without interference.[1] |
| Accuracy | Prone to overestimation due to lack of specificity.[1][2][3] | High accuracy due to the separation of the analyte from other matrix components.[1] |
| Sensitivity | Generally lower, with higher limits of detection (LOD) and quantification (LOQ). | High sensitivity, allowing for the detection and quantification of trace amounts. |
| Application | Suitable for rapid, preliminary estimation of total bacosides. | The "gold standard" for accurate quantification of individual bacosides, including this compound, in research and quality control.[1] |
| Cost & Complexity | Relatively low cost and simpler to operate. | Higher initial instrument cost and requires more technical expertise. |
Quantitative Method Validation: A Head-to-Head Comparison
While direct comparative validation data for this compound using a dedicated spectrophotometric method is scarce in scientific literature due to the method's inherent limitations, validated HPLC methods provide a clear benchmark for performance. Spectrophotometric methods are generally applied for the estimation of total bacosides and are not suitable for the specific quantification of individual compounds like this compound.
The following table summarizes the validation parameters for an HPLC method capable of quantifying this compound, highlighting the level of precision and sensitivity achievable.
Table 1: HPLC Method Validation Data for this compound Quantification [4]
| Validation Parameter | This compound |
| **Linearity (R²) ** | >0.989 |
| Limit of Detection (LOD) | 0.40 - 11.20 mg/L |
| Limit of Quantification (LOQ) | 1.20 - 34 mg/L |
| Precision (RSD%) | <2% |
Data sourced from a study on HPLC fingerprinting of Bacopa monnieri.[4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol is based on established methods for the quantification of bacosides in Bacopa monnieri.[4][5]
1. Sample Preparation:
-
Accurately weigh 0.5 g of dried, powdered Bacopa monnieri sample into a conical flask.
-
Add 20 mL of methanol.
-
Sonicate the mixture in a water bath at 60°C for 20 minutes.
-
Filter the extracted solution through a 0.22 µm membrane filter prior to HPLC analysis.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol.
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient elution is often used. For example, a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 27°C.[4]
-
Injection Volume: 20 µL.[4]
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
General Spectrophotometric Protocol for Total Bacosides
It is important to reiterate that this method is not specific for this compound but for total bacosides. Early methods involved a chemical conversion to increase UV absorbance.[5]
1. Sample and Standard Preparation:
-
Prepare an extract of Bacopa monnieri using a suitable solvent.
-
Prepare a standard solution of a reference bacoside (often Bacoside A).
2. Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where bacosides exhibit maximum absorbance (typically around 205-210 nm).[1]
-
Measure the absorbance of the sample and standard solutions.
3. Calculation:
-
Calculate the concentration of total bacosides in the sample by comparing its absorbance to that of the standard solution, applying Beer-Lambert's law.
Visualizing the Methodologies
The following diagrams illustrate the workflows and a logical comparison of the two techniques.
Conclusion
For the specific and accurate quantification of this compound, HPLC is unequivocally the superior method. Its ability to separate this compound from a complex sample matrix ensures that the quantitative results are reliable and reproducible. While UV-Vis spectrophotometry offers a rapid and cost-effective means for preliminary screening of total bacosides, it lacks the specificity required for the accurate determination of individual compounds like this compound. Therefore, for research, drug development, and quality control purposes where precision and accuracy are paramount, a validated HPLC method is the recommended standard.
References
Safety Operating Guide
Proper Disposal of Bacopaside V in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of Bacopaside V.
This document provides essential safety and logistical information for the proper disposal of this compound, a bioactive triterpenoid glycoside isolated from Bacopa monniera. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While specific safety data for this compound is limited, this guidance is based on information for structurally related compounds and general best practices for chemical waste management in a research setting.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₆O₁₃ | PubChem |
| Molecular Weight | 766.96 g/mol | ChemFaces[1] |
| Physical Description | Powder | ChemFaces[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[1] |
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
Engineering Controls:
-
Handle this compound in a well-ventilated area. A fume hood is recommended, especially when handling the powder form, to avoid inhalation.
Step-by-Step Disposal Protocol
The following operational plan provides a clear, procedural guide for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Pure this compound: Any unused or expired pure this compound should be considered chemical waste.
-
Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and empty vials that have come into direct contact with this compound should be treated as contaminated waste.
-
Solutions: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of them down the drain.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect pure this compound powder and contaminated solid materials in a clearly labeled, sealable plastic bag or a designated solid chemical waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof container (e.g., a glass or polyethylene bottle) with a secure screw-top cap.
-
If dissolved in a combustible solvent such as ethanol or DMSO, it may be collected with other flammable liquid waste, provided it is compatible with the other components.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials.
-
Step 3: Disposal Procedure
Based on the information available for related triterpenoid glycosides, the recommended disposal method is incineration.
-
Engage a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.
-
Schedule a Pickup: Follow your institution's procedures for requesting a chemical waste pickup.
-
Documentation: Complete all necessary waste manifests or pickup request forms as required by your institution and the disposal vendor.
Important Considerations:
-
Regulatory Compliance: All chemical waste disposal must comply with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.
-
Absence of Specific SDS: A specific Safety Data Sheet (SDS) for this compound is not widely available. The disposal recommendations for related compounds, such as Bacopaside I and Bacopaside X, suggest that they are not classified as hazardous materials under current regulations. However, it is best practice to manage all research chemicals as potentially hazardous and dispose of them through a certified waste management provider. The MSDS for Bacopaside I suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator. Similarly, the MSDS for Bacopaside X recommends that excess and expired materials be offered to a licensed hazardous material disposal company for incineration.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bacopaside V
Personal Protective Equipment (PPE)
When handling Bacopaside V, especially in its powdered form, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
|---|---|---|---|
| Eye Protection | Tightly fitting safety goggles or a face shield | EN 166 or NIOSH approved | Protects against splashes and dust.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) | EN 374 | Prevents skin contact.[2][4] |
| Body Protection | Laboratory coat or chemical-resistant coveralls | EN ISO 27065 or EN 14605 | Protects skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator or a filtering half mask | Varies based on exposure assessment | Required when handling the powder outside of a fume hood to prevent inhalation.[1][5] |
| Foot Protection | Closed-toe shoes | General laboratory policy | Protects feet from spills and falling objects.[6] |
Health and Safety Data
While specific quantitative toxicity data for this compound is limited, studies on Bacopa monnieri extracts, which contain a mixture of bacosides including this compound, indicate low toxicity in animal models.[7][8][9]
Toxicology and Physical Properties Summary
| Parameter | Value/Information | Source |
|---|---|---|
| Physical State | Powder[10] | ChemFaces |
| Solubility | DMSO, Pyridine, Methanol, Ethanol, etc.[10] | ChemFaces |
| Acute Toxicity (Bacopa monnieri extract) | A single oral dose of 5,000 mg/kg did not cause mortality in rats.[8] | PMC |
| Chronic Toxicity (Bacopa monnieri extract) | Doses up to 1,500 mg/kg/day for 270 days did not produce toxicity in rats.[8][9] | PMC |
| Storage | Store in a cool (0-10°C), dry, and dark environment.[5] | Chengdu Pufei De Biotech Co., Ltd. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. Whenever possible, handle the powdered form of this compound within a chemical fume hood to minimize inhalation risk.[6]
-
Before starting, ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[6]
2. Handling and Solution Preparation:
-
Wear all required PPE as detailed in the table above.
-
To avoid generating dust, handle the powder carefully.
-
When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.
-
Use appropriate laboratory glassware and equipment.
3. Spills and Cleanup:
-
In case of a small spill, wear appropriate PPE, gently sweep up the powdered material, and place it in a sealed container for disposal.[5] Avoid raising dust.[5]
-
Ventilate the area of the spill.
-
For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[11]
First Aid Measures
Immediate and appropriate first aid is critical in case of accidental exposure. The following are general first-aid procedures.
First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.[2][5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Plan
All waste materials containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[12]
-
Disposal Method: Dispose of waste through a licensed hazardous material disposal company.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. sc-victory.com [sc-victory.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and chronic toxicities of Bacopa monnieri extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:620592-16-7 | Manufacturer ChemFaces [chemfaces.com]
- 11. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
